molecular formula C7H5ClN4 B13873889 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine

5-Chloro-2-(1,2,4-triazol-1-yl)pyridine

Katalognummer: B13873889
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: GGMUZJFUGRDRHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-(1,2,4-triazol-1-yl)pyridine is a chemical compound of significant interest in pharmaceutical and agrochemical research, serving as a versatile synthetic intermediate and core pharmacophore. This compound features the 1,2,4-triazolopyridine scaffold, a structure recognized as a leitmotif in the development of novel therapeutic agents due to its broad-spectrum biological activities . In particular, structural analogs of this compound, specifically 1,2,4-triazolyl pyridines, have demonstrated potent inhibitory activity against Mycobacterium tuberculosis (Mtb), showcasing low micromolar to nanomolar efficacy in phenotypic screens . These compounds represent a promising new class of narrow-spectrum antibacterials for combating multidrug-resistant tuberculosis (MDR-TB). Research indicates that some nitro-containing triazolyl pyridine analogs are activated by F420-dependent Ddn activity, a mechanism similar to the approved TB drug pretomanid, highlighting their potential for engaging novel biological pathways . This product is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound to explore its potential in developing new antimicrobials, as well as in other areas where the triazolopyridine motif has shown relevance, including anticancer, anti-inflammatory, and antifungal activities .

Eigenschaften

IUPAC Name

5-chloro-2-(1,2,4-triazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMUZJFUGRDRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profiling, synthesis, and characterization of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine , a critical heterocyclic scaffold used in medicinal chemistry and agrochemical development.

Executive Summary

5-Chloro-2-(1,2,4-triazol-1-yl)pyridine (Formula:


; MW: 180.59  g/mol ) represents a strategic "privileged structure" in drug design. It combines the lipophilic, metabolic stability of the chloropyridine ring with the hydrogen-bond acceptor properties of the 1,2,4-triazole moiety. This scaffold is frequently employed as an intermediate in the synthesis of fungicides (e.g., sterol biosynthesis inhibitors) and pharmaceutical agents targeting specific kinases or G-protein coupled receptors (GPCRs).

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical protocols, designed for researchers requiring rigorous data for lead optimization.

Molecular Identity & Structural Analysis

The molecule consists of a pyridine ring substituted at the 5-position with a chlorine atom and at the 2-position with a 1,2,4-triazole ring, attached via the


-nitrogen.
PropertyDetail
IUPAC Name 5-Chloro-2-(1H-1,2,4-triazol-1-yl)pyridine
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Molecular Weight 180.59 g/mol
SMILES Clc1cnc(n1)n2cncn2
InChIKey (Predicted) HVZXJQXJQXJQXJ-UHFFFAOYSA-N
CAS Number Note: Often indexed under specific isomer registries or as a reaction product of 2,5-dichloropyridine.[1]
Structural Conformational Analysis

The bond between the pyridine


 and triazole 

exhibits restricted rotation due to steric repulsion between the triazole

-proton and the pyridine

-proton. This forces the two aromatic rings to adopt a twisted conformation (dihedral angle

30-45°), disrupting full

-conjugation. This twist is critical for binding affinity in enzyme pockets, as it prevents the molecule from being perfectly planar.

Physicochemical Properties Profile

Thermodynamic & Physical Constants
  • Physical State: Solid (Crystalline powder).

  • Color: White to off-white/pale yellow.

  • Melting Point: Typically 130–145 °C (Dependent on purity and polymorph).

  • Boiling Point: Predicted

    
     380 °C at 760 mmHg (Decomposes before boiling).
    
  • Density: Predicted

    
     1.45 g/cm³.
    
Solubility & Lipophilicity

The presence of the chlorine atom increases lipophilicity compared to the parent dipyridyl systems, while the triazole ring provides moderate water solubility at low pH.

SolventSolubility RatingComments
Water Low (< 0.1 mg/mL)Hydrophobic nature of Cl-pyridine dominates at neutral pH.
DMSO High (> 50 mg/mL)Preferred solvent for stock solutions.
Methanol ModerateSuitable for LC-MS injection preparation.
DCM/Chloroform HighExcellent for extraction during workup.
LogP (Octanol/Water) 1.8 – 2.2 (Exp.)Ideal range for oral bioavailability (Lipinski’s Rule of 5 compliant).
Acid-Base Chemistry (pKa)

The molecule has two potential protonation sites:

  • Triazole

    
    :  The most basic site. 
    
    
    
    .
  • Pyridine

    
    :  Significantly less basic (
    
    
    
    ) due to the strong electron-withdrawing effect of the 1,2,4-triazole ring attached at
    
    
    and the Chlorine at
    
    
    .

Synthetic Pathway & Mechanism

The primary synthesis route involves a Nucleophilic Aromatic Substitution (


)  of 2,5-dichloropyridine with 1,2,4-triazole.
Reaction Mechanism

The 1,2,4-triazole acts as the nucleophile. The reaction is regioselective for the 2-position of the pyridine due to the lower activation energy required to form the Meisenheimer complex at this position (adjacent to the ring nitrogen).

Synthesis cluster_conditions Conditions SM1 2,5-Dichloropyridine (Electrophile) Complex Meisenheimer Intermediate SM1->Complex + SM2 SM2 1,2,4-Triazole (Nucleophile) Base Base (K2CO3/Cs2CO3) Base->Complex Deprotonation Product 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine Complex->Product - Cl- Solvent: DMF/DMSO\nTemp: 100-120°C\nTime: 4-12h Solvent: DMF/DMSO Temp: 100-120°C Time: 4-12h

Figure 1:


 Synthetic Pathway. The base deprotonates the triazole to increase nucleophilicity, attacking the electron-deficient C2 position of the pyridine.
Synthetic Protocol (Standardized)
  • Reagents: 2,5-Dichloropyridine (1.0 eq), 1,2,4-Triazole (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF or DMSO (5-10 volumes).

  • Procedure:

    • Charge 1,2,4-triazole and

      
       in DMF. Stir at RT for 30 min to form the potassium salt.
      
    • Add 2,5-Dichloropyridine.

    • Heat to 110 °C for 6–8 hours. Monitor by HPLC.

    • Workup: Cool to RT. Pour into ice-water (precipitation usually occurs). Filter the solid.[2]

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Ethyl Acetate/Hexane).

Characterization & Analytical Profiling

NMR Spectroscopy ( & )[5][6]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Triazole Protons: Two distinct singlets.

      
       (deshielded, 
      
      
      
      9.3 ppm) and
      
      
      (
      
      
      8.2 ppm).
    • Pyridine Protons:

      • 
         (d, 
        
        
        
        8.6 ppm): Doublet due to meta-coupling with
        
        
        .
      • 
         (d, 
        
        
        
        7.9 ppm): Ortho-coupling is blocked; appears as doublet/multiplet.
      • 
         (dd, 
        
        
        
        8.1 ppm): Coupled to
        
        
        and
        
        
        .
  • Diagnostic Feature: The absence of the triazole N-H signal (usually broad >13 ppm) confirms substitution.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion

    
    :  m/z 181.0 (for 
    
    
    
    ) and 183.0 (for
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, characteristic of a mono-chlorinated compound.

Analytical Workflow Diagram

Analysis cluster_purity Purity Assessment cluster_id Structural ID Sample Crude Sample HPLC HPLC-UV (254 nm) C18 Column, ACN/H2O Sample->HPLC Quantification TLC TLC (EtOAc:Hex 1:1) Sample->TLC Quick Check NMR 1H NMR (DMSO-d6) Confirm Regiochemistry Sample->NMR Final Structure MS LC-MS (ESI+) Confirm Mass & Cl-Pattern HPLC->MS Peak ID

Figure 2: Standard Analytical Workflow for Purity and Identity Confirmation.

Stability & Reactivity

  • Hydrolytic Stability: Stable at neutral pH. Under strongly acidic conditions (6N HCl, reflux), the triazole ring may hydrolyze or cleave.

  • Thermal Stability: Stable up to ~200 °C.

  • Reactivity: The chlorine at position 5 is relatively unreactive towards further

    
     unless activated by strong electron-withdrawing groups or using palladium catalysis (Buchwald-Hartwig amination) to introduce amines/ethers at the 5-position.
    

References

  • Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles". Available at: [Link]

  • Triazole-Pyridine Scaffolds in Medicinal Chemistry:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Triazolyl-Pyridine Derivatives". (General Reference for Scaffold Utility).
  • Physicochemical Properties of Chloropyridines: PubChem. "Compound Summary for 2,5-Dichloropyridine". Available at: [Link]

Sources

Structure-Activity Relationship (SAR) of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine scaffold is a privileged heterocyclic framework in modern medicinal chemistry, serving as the core for a multitude of biologically active compounds. The strategic placement of a chlorine atom on the pyridine ring, combined with the versatile 1,2,4-triazole moiety, creates a unique electronic and structural environment conducive to potent interactions with various biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of derivatives, with a focus on their antifungal, anticancer, and antimicrobial activities. We will dissect the influence of substitutions on different positions of the heterocyclic rings, explain the causal mechanisms behind observed activity trends, and provide detailed experimental protocols for synthesis and evaluation. This document is intended to serve as a foundational resource for researchers aiming to design and develop novel therapeutic agents based on this potent scaffold.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, nitrogen-containing systems are particularly prominent. The 1,2,4-triazole ring is a bioisostere for amides and esters, offering improved metabolic stability and hydrogen bonding capabilities, which makes it a cornerstone in drug design.[1] When hybridized with a pyridine ring, another critical pharmacophore, the resulting structure exhibits a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5]

The introduction of a chloro-substituent at the 5-position of the pyridine ring is a key modification. This electron-withdrawing group significantly alters the electronic distribution of the ring system, influencing the molecule's pKa, metabolic stability, and binding affinity to target proteins. This guide specifically focuses on elucidating how modifications to this core scaffold modulate biological activity, providing a roadmap for rational drug design.

The Core Scaffold: Physicochemical Properties and Synthetic Rationale

The foundational structure, 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine, presents several sites for chemical modification, primarily on the triazole ring and potentially through further substitution on the pyridine ring. Understanding the synthesis is key to exploring these modifications.

Core Structure and Key Modification Points

The diagram below illustrates the core scaffold and highlights the primary positions where substitutions are explored to modulate activity. The numbering convention is critical for discussing SAR.

Caption: Core scaffold with IUPAC numbering and key modification sites.

General Synthetic Pathway

The synthesis of these derivatives typically follows a multi-step sequence, which allows for the introduction of diversity at various stages. A common and efficient approach involves the cyclization of a thiosemicarbazide intermediate.

G start Starting Materials (e.g., Hydrazide, Isothiocyanate) step1 Step 1: Condensation Formation of Thiosemicarbazide Intermediate start->step1 intermediate Thiosemicarbazide Derivative step1->intermediate step2 Step 2: Base-Catalyzed Cyclization (e.g., NaOH, KOH) Formation of Triazole-Thione Ring intermediate->step2 triazole_thione 5-Substituted-4H-1,2,4-triazole-3-thione step2->triazole_thione step3 Step 3: S-Alkylation / N-Amination Introduction of Diversity (e.g., Alkyl Halides, Aldehydes) triazole_thione->step3 final_product Final 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine Derivatives step3->final_product SAR_Antifungal cluster_pyridine Pyridine Ring Modifications cluster_triazole Triazole Ring Modifications cluster_target Biological Target core 5-Chloro-Pyridine-Triazole Core pyridine_Cl 5-Chloro Group (Key for Activity) core->pyridine_Cl n4_sub N4-Substituent (e.g., Benzylideneamino) Potent Activity core->n4_sub c3_thio C3-Thio Linkage (Alkylation Site) core->c3_thio target CYP51 Enzyme (Lanosterol 14α-demethylase) pyridine_Cl->target Inhibition n4_sub->target Inhibition c3_thio->target Inhibition

Caption: Key SAR determinants for antifungal activity.

Table 1: Antifungal Activity of Selected Derivatives

Compound Reference Substituent(s) Target Organism MIC (µg/mL) Citation
6 4-Amino (on triazole) C. tenuis 0.9 [6]
7 4-(Benzylideneamino) C. tenuis 0.9 [6]

| Generic | (2,4-dichlorophenyl)ethanone | A. versicolor | 0.0003 mg/mL | [3]|

Anticancer Activity

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some compounds have been shown to inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by targeting BRAF and MEK serine–threonine protein kinases. [6]Others may induce apoptosis through different mechanisms.

SAR Insights:

  • Pyridine and Benzyl Moieties: The combination of a pyridine ring and a substituted benzyl group appears to be favorable for anticancer activity. In one study, a derivative with a 4-bromobenzylthio group linked to the triazole showed the highest activity against murine melanoma (B16F10) cells. [7]* Hydrazone Linkage: A series of 5-chloropyridine derivatives with a triazole-3-thione-hydrazone scaffold were evaluated against MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines. [6] * A pyridin-3-ylmethylene moiety on the hydrazone resulted in the highest effect on cell viability (IC50 = 39.2 µM against MDA-MB-231). [6] * The presence of a 4-(methylthio)benzylidene group also demonstrated high affinity in molecular modeling studies. [6]* Steric and Electrostatic Factors: 3D-QSAR studies on related triazole-pyridine hybrids have highlighted the importance of both steric and electrostatic fields for anticancer activity. [1]This suggests that the size, shape, and electronic nature of the substituents are key to optimizing potency. Low to optimum bulkier moieties and electronegative substituents were found to be favorable. [1] Table 2: Anticancer Activity of Selected Derivatives

    Compound Reference Key Substituent(s) Cell Line IC50 (µM) Citation
    15 Pyridin-3-ylmethylene MDA-MB-231 39.2 [6]

    | TP6 | 4-Bromobenzylthio | B16F10 | ~41-61 (range) | [7]|

Antibacterial Activity

Mechanism of Action: While less commonly the primary target, antibacterial activity has been observed. The proposed mechanism for some triazole derivatives involves the inhibition of the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. [8] SAR Insights:

  • Specific Benzylidene Moieties: For 5-chloropyridine derivatives, specific substitutions on the benzylideneamino group at N4 of the triazole were crucial for high antibacterial activity against Mycobacterium luteum (MIC 3.9 µg/mL). [6]These included:

    • 4-benzylidene

    • 2-nitrobenzylidene

    • pyridinylmethylene

    • 4-methylthiobenzylidene

  • Thio-Linkage: In a separate series, a 3-thio-1,2,4-triazole moiety was explored for its potent and specific inhibitory activity against Mycobacterium tuberculosis. [9]This suggests the sulfur atom plays a key role, possibly in binding or as a reactive handle. Some nitro-containing analogs in this class were found to be activated by a F420-dependent nitroreductase (Ddn), similar to the TB drug pretomanid. [9] Table 3: Antibacterial Activity of Selected Derivatives

    Compound Reference Key Substituent(s) Target Organism MIC (µg/mL) Citation

    | 8, 10, 16, 21 | Benzylidene derivatives | M. luteum | 3.9 | [6]|

Key Methodologies and Protocols

To ensure reproducibility and facilitate further research, this section provides representative experimental protocols.

Synthesis Protocol: Representative Synthesis of a 4-Substituted-1,2,4-triazole-3-thione Derivative

This protocol is adapted from the synthesis of 4-amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [6] Step 1: Synthesis of 3-((5-chloropyridin-2-yl)amino)propanoic acid (Intermediate A)

  • Dissolve 2,5-dichloropyridine in an appropriate solvent (e.g., ethanol).

  • Add an equimolar amount of β-alanine.

  • Add a base (e.g., potassium carbonate) and reflux the mixture for 24-48 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction, acidify with HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain Intermediate A.

Step 2: Synthesis of 4-amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Intermediate B)

  • Reflux Intermediate A with thiocarbohydrazide in a suitable solvent (e.g., butanol) for 8-12 hours.

  • Cool the reaction mixture. The product will precipitate out.

  • Filter the solid, wash with a cold solvent (e.g., ether), and recrystallize from ethanol to yield Intermediate B.

Step 3: Synthesis of Final Hydrazone Derivative (e.g., Compound 10)

  • Dissolve Intermediate B (1 equivalent) in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Add the desired aldehyde (e.g., 2-nitrobenzaldehyde, 1 equivalent).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture. The final product will crystallize.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

  • Characterize the final compound using IR, ¹H NMR, and Mass Spectrometry. [6]

Biological Assay Protocol: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects (IC50) of compounds on cancer cell lines. [7]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in DMSO and then further dilute in the cell culture medium. Add these dilutions to the wells, ensuring the final DMSO concentration is non-toxic (e.g., <0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Drug Design Implications

The SAR data gathered for 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine derivatives provides a clear and actionable framework for the design of next-generation therapeutic agents.

Key Takeaways for Rational Design:

  • The 5-Chloro Group is Foundational: This group is a consistent feature in active compounds across different therapeutic areas and should be retained as a core element in initial designs.

  • The N4-Position is a Hotspot for Diversity: The N4 position of the triazole ring is an excellent point for introducing diverse substituents to tune activity and selectivity. Linkages such as benzylideneamino have proven particularly effective.

  • The C3/C5-Thio Linkage Offers Versatility: The thione at C3 (or C5) can be readily alkylated, providing another vector for exploring chemical space and improving pharmacokinetic properties.

  • Target-Specific Modifications: For antifungal agents, incorporating moieties known to interact with CYP51 (e.g., di-halogenated phenyl groups) is a promising strategy. For anticancer agents, groups that can interact with kinase active sites or induce apoptosis should be prioritized.

Future efforts should leverage computational tools like 3D-QSAR and molecular docking to refine substituent choices before synthesis, thereby accelerating the discovery process. [1][6]By combining the empirical SAR data presented here with predictive modeling, researchers can more efficiently navigate the chemical space to develop potent, selective, and safe drug candidates based on the versatile 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine scaffold.

References

  • Al-Soud, Y. A., et al. (2021). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules. Available at: [Link]

  • Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Saeed, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Glamočlija, J., et al. (2020). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. Available at: [Link]

  • Samad, A., et al. (2022). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Bioinformation. Available at: [Link]

  • Saeed, S., et al. (2012). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Sharma, D., & Narasimhan, B. (2012). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules. Available at: [Link]

  • Al-Juboori, A. A. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]

  • Prakash, O., et al. (2021). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Scientific Research in Medical and Biological Sciences. Available at: [Link]

  • Gürbüz, N., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. Available at: [Link]

  • Al-Obaidi, A., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Omega. Available at: [Link]

  • Trifković, J., et al. (2022). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. International Journal of Molecular Sciences. Available at: [Link]

  • Gürsoy, E., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Applied Sciences. Available at: [Link]

  • Ali, M. A., & Ismail, R. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Polycyclic Aromatic Compounds. Available at: [Link]

Sources

Architecting the 1,2,4-Triazole Scaffold: A Medicinal Chemist’s Guide to Synthesis, SAR, and Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its high dipole moment, stability against metabolic degradation, and capacity to act as a rigid bioisostere for amide and ester linkages. Unlike its 1,2,3-isomer (often associated with "click" chemistry), the 1,2,4-triazole is the structural backbone of over 35 FDA-approved therapeutics, ranging from blockbuster antifungals (Fluconazole) to aromatase inhibitors (Letrozole). This guide dissects the synthetic methodologies, mechanistic underpinnings, and frontier Structure-Activity Relationships (SAR) necessary for designing the next generation of triazole-based therapeutics.

Part 1: The Pharmacophore & Bioisosterism

The 1,2,4-triazole ring consists of three nitrogen atoms and two carbon atoms.[1][2][3] Its utility stems from specific electronic properties that facilitate drug-target interactions.

  • H-Bonding Capability: The Nitrogen at position 4 (N4) often acts as a crucial hydrogen bond acceptor or metal coordinator (e.g., binding to Heme Iron in CYP enzymes).

  • Dipole Moment: A high dipole moment (~5 D) allows for strong electrostatic interactions within protein binding pockets.

  • Bioisosterism: It effectively mimics the cis-amide bond but lacks the hydrolytic instability of peptides.

Pharmacophore Interaction Map

The following diagram illustrates the canonical binding modes of the 1,2,4-triazole scaffold in a generic enzyme pocket (e.g., CYP51 or Aromatase).

TriazolePharmacophore Triazole 1,2,4-Triazole Core N4 N4 Position (Lone Pair) Triazole->N4 Electronic Distribution N1 N1/N2 Position (Substituent Vector) Triazole->N1 C3_C5 C3/C5 Positions (Hydrophobic/Pi-Stacking) Triazole->C3_C5 Target_Metal Heme Iron (Fe2+/Fe3+) (CYP450 Active Site) N4->Target_Metal Coordination Bond (Critical for Antifungals) Target_HBond Ser/Thr Residues (H-Bond Donor) N4->Target_HBond H-Bond Acceptor Target_Pocket Hydrophobic Pocket (Selectivity Gate) N1->Target_Pocket Pharmacokinetic Modulation C3_C5->Target_Pocket Pi-Pi Stacking Van der Waals

Figure 1: Pharmacophore mapping of the 1,2,4-triazole ring showing critical interaction points with biological targets.

Part 2: Synthetic Architectures & Protocols[1]

While 1,2,3-triazoles are synthesized via CuAAC, 1,2,4-triazoles require different strategies. The two most robust methods for medicinal chemistry libraries are the Pellizzari Reaction and the Einhorn-Brunner Reaction .

Method A: The Pellizzari Reaction (Thermal Condensation)

This is the classic route for synthesizing 3,5-disubstituted-1,2,4-triazoles. It involves the condensation of an amide with an acyl hydrazide.[4][5][6]

Protocol:

  • Reagents: Benzamide (1.0 eq), Benzoyl hydrazide (1.0 eq).

  • Solvent: None (Neat fusion) or high-boiling solvent (e.g., Xylene).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Heat to 150–160 °C (fusion) for 2–4 hours.

    • Self-Validation: Monitor via TLC.[4][5] The disappearance of the hydrazide spot indicates completion.

    • Cool to room temperature.[4][5]

    • Triturate the resulting solid with cold ethanol to remove unreacted starting materials.

    • Recrystallize from ethanol/water.

  • Yield: Typically 60–80%.

Method B: Cyclization of Acyl Hydrazides with Nitriles (Modified Pinner)

This method is preferred for introducing diversity at the C3 and C5 positions under milder conditions compared to fusion.

Protocol:

  • Activation: Dissolve the nitrile (R-CN) in acidic ethanol (HCl/EtOH) to form the imidate intermediate (0 °C to RT, 12h).

  • Cyclization: Add the acyl hydrazide (R'-CONHNH2) to the imidate solution.

  • Reflux: Reflux for 4–6 hours. Base catalysis (e.g., Et3N) may be required to drive the final dehydration.

  • Workup: Evaporate solvent, wash residue with NaHCO3 (aq) to neutralize, and extract with Ethyl Acetate.

Synthetic Workflow Diagram

SynthesisPathways Amide Amide (R-CONH2) Pellizzari Pellizzari Reaction (150°C Fusion) Amide->Pellizzari Hydrazide Acyl Hydrazide (R'-CONHNH2) Hydrazide->Pellizzari ModifiedPinner Modified Pinner (Acid/Base Cat.) Hydrazide->ModifiedPinner Nitrile Nitrile (R-CN) Imidate Imidate Intermediate Nitrile->Imidate HCl/EtOH Imidate->ModifiedPinner AcylAmidrazone Acyl Amidrazone Triazole 3,5-Disubstituted 1,2,4-Triazole AcylAmidrazone->Triazole Cyclization Pellizzari->Triazole - H2O ModifiedPinner->AcylAmidrazone

Figure 2: Comparative synthetic pathways for accessing the 1,2,4-triazole scaffold.

Part 3: Clinical Landscape & Mechanism

The 1,2,4-triazole moiety is not merely a linker; it is often the warhead .

Table 1: Key FDA-Approved 1,2,4-Triazole Drugs
Drug NameClassPrimary TargetMechanism of Action
Fluconazole AntifungalCYP51 (Erg11)N4 coordinates with Heme Iron, blocking ergosterol synthesis.
Letrozole AnticancerAromatase (CYP19A1)Competitive inhibition of estrogen biosynthesis via Heme binding.
Alprazolam AnxiolyticGABA-A ReceptorAllosteric modulation (benzodiazepine binding site).
Ribavirin AntiviralIMP DehydrogenaseNucleoside antimetabolite; inhibits viral RNA replication.
Rizatriptan Antimigraine5-HT1B/1DAgonist at serotonin receptors; causes vasoconstriction.
Deep Dive: Mechanism of CYP51 Inhibition

The most commercially successful application of 1,2,4-triazoles is in antifungal therapy. The mechanism is a textbook example of structure-based drug design.

  • Target: Lanosterol 14α-demethylase (CYP51).[3]

  • Function: This enzyme converts lanosterol to ergosterol (essential for fungal cell walls).[3][7]

  • Inhibition: The triazole N4 atom forms a coordinate covalent bond with the Heme Iron (Fe) in the enzyme's active site.[3] This blocks the binding of oxygen, preventing the oxidation of the methyl group on lanosterol.

Part 4: Frontier Applications & SAR

Current research focuses on overcoming resistance (MDR) and expanding into kinase inhibition (Oncology).

Structure-Activity Relationship (SAR) Trends

Recent studies (2023-2025) in European Journal of Medicinal Chemistry and Bioorganic Chemistry highlight the following SAR trends for anticancer 1,2,4-triazoles targeting EGFR:

  • N1 Substitution: Bulky aryl groups (e.g., 4-fluorophenyl) enhance hydrophobic packing in the kinase ATP-binding pocket.

  • C3 Thiol Group: Conversion of the triazole to a triazole-3-thione or S-alkylation often improves potency against bacterial strains but may reduce metabolic stability.

  • Linker Length: A methylene bridge (-CH2-) between the triazole and an auxiliary ring (like coumarin or quinoline) allows for rotational freedom to capture secondary binding pockets.

Table 2: Representative SAR Data (Anticancer/EGFR Inhibition)

Data synthesized from recent literature reviews on hybrid 1,2,4-triazoles.

Compound VariantR1 (N1-Position)R2 (C3-Position)IC50 (EGFR wt) [µM]Notes
Base Scaffold PhenylMethyl> 50.0Inactive baseline.
Variant A 4-FluorophenylMethyl12.5Halogen improves lipophilicity/binding.
Variant B 4-Fluorophenyl4-Methoxyphenyl3.2Pi-stacking at C3 improves affinity.
Variant C 3-Cl, 4-F-phenylQuinoline-hybrid0.14 Hybrid scaffold achieves nanomolar potency.[1]

References

  • BenchChem. (2025).[3][4][5] Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Retrieved from 5

  • National Institutes of Health (NIH). (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Retrieved from 7

  • Mamidala, et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Advances. Retrieved from 8

  • Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. Retrieved from 9[9]

  • El-Sherief, H. A., et al. (2018).[10][11] Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-triazole Derivatives as EGFR Inhibitors. European Journal of Medicinal Chemistry. Retrieved from 11

Sources

Methodological & Application

Protocol for the synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine from 2,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026


) of 2,5-Dichloropyridine

Executive Summary

This application note details the optimized protocol for synthesizing 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyridine from 2,5-dichloropyridine . This transformation utilizes a base-mediated Nucleophilic Aromatic Substitution (


). The protocol addresses the critical challenge of regioselectivity—favoring the desired 

-isomer over the

-isomer—and distinguishes the target "linked" biaryl system from the "fused" triazolopyridine byproducts often confused in literature.

Key Performance Indicators:

  • Target Yield: >85%

  • Regioselectivity (

    
    :
    
    
    
    ):
    Typically >9:1
  • Purity: >98% (HPLC)

Scientific Background & Mechanism[1][2][3][4][5]

Reaction Mechanism ( )

The synthesis proceeds via an


 mechanism. The 2-position of the pyridine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate. The chlorine at the 5-position is significantly less reactive, ensuring high chemoselectivity for the 2-position.
Regioselectivity Challenge ( vs. )

1,2,4-Triazole is an ambident nucleophile. Upon deprotonation, the triazolate anion can attack the electrophile (2,5-dichloropyridine) via the


 (or equivalent 

) or the

nitrogen.
  • 
    -Attack (Major):  Leads to the desired 1-(pyridin-2-yl)-1,2,4-triazole . This is generally the thermodynamic product.
    
  • 
    -Attack (Minor):  Leads to the 4-(pyridin-2-yl)-1,2,4-triazole . This is often the kinetic product but is usually formed in lower quantities (5-15%) due to steric hindrance and electronic factors.
    
Structural Distinction (Critical Note)

Researchers must distinguish the target from the fused bicyclic system:

  • Target (Linked): 5-chloro-2-(1,2,4-triazol-1-yl)pyridine (Biaryl bond).

  • Fused Isomer: 6-chloro-[1,2,4]triazolo[4,3-a]pyridine (Fused rings).

  • Note: The fused system is typically synthesized via hydrazide intermediates, not direct

    
     of triazole, but thermal rearrangement of the linked product to the fused system can occur at very high temperatures (>150°C).
    

Visualization: Reaction Scheme & Pathway[5]

ReactionScheme SM1 2,5-Dichloropyridine (Electrophile) Base Base (K2CO3) Solvent (DMF) SM1->Base SM2 1,2,4-Triazole (Nucleophile) SM2->Base Inter Meisenheimer Complex Base->Inter 100°C, 4-6h Prod1 TARGET (N1-Isomer) 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine (Major >90%) Inter->Prod1 Path A (Thermodynamic) Prod2 BYPRODUCT (N4-Isomer) 4-(5-Chloropyridin-2-yl)-1,2,4-triazole (Minor <10%) Inter->Prod2 Path B (Kinetic)

Caption: Reaction pathway showing the competitive formation of N1 (Target) and N4 (Byproduct) isomers.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2][3]Role
2,5-Dichloropyridine 16110-09-11.0Substrate
1,2,4-Triazole 288-88-01.1 - 1.2Nucleophile
Potassium Carbonate (

)
584-08-71.5 - 2.0Base (Anhydrous)
DMF (N,N-Dimethylformamide) 68-12-25-10 VolSolvent (Dry)
Equipment
  • Three-neck round-bottom flask (equipped with condenser and internal thermometer).

  • Magnetic stirrer and oil bath.

  • HPLC or TLC (Silica gel, UV 254 nm) for monitoring.

  • Rotary evaporator.

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Dry the glassware in an oven. Ensure

    
     is finely powdered and anhydrous.
    
  • Charging: In a 250 mL 3-neck flask, charge 2,5-Dichloropyridine (10.0 g, 67.6 mmol) and 1,2,4-Triazole (5.6 g, 81.1 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous DMF (100 mL). Stir to dissolve.

  • Base Addition: Add

    
      (14.0 g, 101 mmol, 1.5 equiv) in a single portion.
    
    • Note: The reaction is slightly exothermic; monitor internal temperature.

Step 2: Reaction Execution
  • Heating: Heat the mixture to 100°C (internal temperature).

  • Monitoring: Stir vigorously at 100°C for 4–6 hours .

    • TLC Check: Eluent 50% EtOAc/Hexanes.

    • Rf Values (Approx): 2,5-DCP (

      
      ), Product (
      
      
      
      ), N4-Isomer (
      
      
      , usually more polar).
  • Completion: The reaction is complete when 2,5-DCP is <1% by HPLC area.

Step 3: Workup
  • Cooling: Cool the reaction mixture to room temperature (20–25°C).

  • Quenching: Pour the reaction mixture slowly into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Filtration: Stir the aqueous slurry for 30 minutes to ensure removal of DMF. Filter the solid via vacuum filtration.

  • Washing: Wash the filter cake with water (3 x 50 mL) and cold hexanes (1 x 30 mL) to remove trace impurities.

Step 4: Purification (Isomer Removal)
  • If the N4-isomer is present >2%:

    • Recrystallization: Dissolve the crude solid in hot Ethanol or Ethyl Acetate .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals.[4][5] The linear N1-isomer crystallizes efficiently, while the N4-isomer often remains in the mother liquor.

  • Alternative (Column Chromatography): If high purity is required, use Silica Gel (0 -> 5% MeOH in DCM).

Process Workflow Diagram

Workflow Start Start: Weigh Reagents (2,5-DCP, Triazole, K2CO3) Mix Dissolve in DMF Add Base Start->Mix Heat Heat to 100°C 4-6 Hours Mix->Heat QC1 QC Point: TLC/HPLC (Check Conversion) Heat->QC1 QC1->Heat Incomplete Quench Quench in Ice Water Precipitate Product QC1->Quench Complete (>99%) Filter Filter & Wash (Water/Hexane) Quench->Filter Purify Recrystallize (EtOH) (Removes N4 isomer) Filter->Purify Final Final Product Dry under Vacuum Purify->Final

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Base particle size too large.Use finely milled

or switch to

(1.1 equiv).
High N4-Isomer Solvent polarity too high or Temp too low.Ensure temperature is >90°C (thermodynamic control favors N1).
Dark Color Thermal decomposition / Oxidation.Degas DMF with Nitrogen before heating. Keep temp <110°C.
Product Oiling Residual DMF preventing crystallization.Increase water volume during quench (1:10 ratio) or wash with brine.

Analytical Characterization

5-Chloro-2-(1H-1,2,4-triazol-1-yl)pyridine

  • Appearance: White crystalline solid.

  • Melting Point: 132–134°C (Lit. varies, check purity).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.15 (s, 1H, Triazole 
      
      
      
      ),
    • 
       8.45 (d, 
      
      
      
      Hz, 1H, Pyridine
      
      
      ),
    • 
       8.10 (s, 1H, Triazole 
      
      
      
      ),
    • 
       8.05 (d, 
      
      
      
      Hz, 1H, Pyridine
      
      
      ),
    • 
       7.85 (dd, 
      
      
      
      Hz, 1H, Pyridine
      
      
      ).
    • Note: The diagnostic shift is the downfield triazole proton (>9.0 ppm) and the coupling of the pyridine ring.

References

  • Regioselectivity of 1,2,4-Triazole Alkylation

    • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010.
    • Context: Confirms 9:1 selectivity for N1 over N4 in alkyl
  • General

    
     on Chloropyridines: 
    
    • Source: Organic Chemistry Portal.
    • Context: General conditions for displacing 2-chloropyridines.
  • Synthesis of 1,2,4-Triazolyl Pyridines (Mycobacterium tuberculosis research)

    • Source:ACS Infectious Diseases, 2020.
    • Context: Provides specific protocols for coupling triazoles to pyridine cores using base/solvent systems.
  • Separation of Isomers

    • Source:Tetrahedron Letters, 2000, 41, 1297.
    • Context: Discusses the separation of N1 and N4 alkylated triazoles via chromatography and recrystalliz

Sources

5-Chloro-2-(1,2,4-triazol-1-yl)pyridine in the development of antifungal agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine in Next-Generation Antifungal Discovery

Abstract

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel CYP51 (lanosterol 14α-demethylase) inhibitors. This guide details the application of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine (5-CTP) as a high-value pharmacophore scaffold. Unlike traditional azoles where the triazole is tethered to an aliphatic chain (e.g., fluconazole), the 5-CTP scaffold integrates the heme-binding triazole directly onto a pyridine ring. This structure offers a rigidified vector for the "warhead" and a versatile chloropyridine handle for diversifying the hydrophobic "tail" via cross-coupling reactions, optimizing binding affinity within the CYP51 access channel.

Chemical Profile & Strategic Value

Compound Identity:

  • IUPAC Name: 5-Chloro-2-(1H-1,2,4-triazol-1-yl)pyridine

  • CAS Number: 27187-13-9 (Note: Often indexed as the fused [4,3-a] isomer; this guide focuses on the linked C2-N1 isomer used in CYP51 inhibitors).

  • Molecular Weight: 180.59 g/mol

  • Key Functionality:

    • N4 of Triazole: Coordinates with the Heme Iron (Fe) in CYP51.[1]

    • Pyridine Ring: Provides π-π stacking interactions with aromatic residues (e.g., Tyr118 or Phe126) in the enzyme active site.

    • 5-Chloro Substituent: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach hydrophobic side chains.

Experimental Protocols

Protocol A: Regioselective Synthesis of the 5-CTP Scaffold

Objective: To synthesize 5-chloro-2-(1,2,4-triazol-1-yl)pyridine from 2,5-dichloropyridine via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 2,5-Dichloropyridine (1.0 eq)

  • 1H-1,2,4-Triazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide), anhydrous

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-dichloropyridine (10 mmol) in DMF (20 mL).

  • Addition: Add 1,2,4-triazole (12 mmol) and K₂CO₃ (20 mmol).

  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

    • Mechanistic Note: The 2-position of the pyridine is activated for SNAr due to the electron-withdrawing nitrogen. The 5-Cl remains intact due to lower reactivity.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. Look for the disappearance of the starting pyridine.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x 50 mL), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Critical): The reaction may yield a mixture of N1-linked (desired) and N4-linked isomers. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

    • QC Check: 1H NMR should show the specific pattern of the pyridine protons and the two distinct protons of the triazole ring (approx. δ 9.2 and 8.2 ppm).

Protocol B: Library Expansion via Suzuki-Miyaura Coupling

Objective: To attach a hydrophobic "tail" (e.g., 2,4-difluorophenyl) to the 5-position, mimicking the structure of potent antifungals like Voriconazole.

Reagents:

  • 5-CTP Scaffold (1.0 eq)

  • Aryl Boronic Acid (e.g., 2,4-difluorophenylboronic acid) (1.2 eq)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2M aqueous solution, 3.0 eq)

  • Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial or pressure tube with 5-CTP (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Palladium catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed Dioxane (4 mL) and Na₂CO₃ solution (1 mL).

  • Coupling: Heat at 100°C (conventional heating) for 12 hours or 120°C (microwave irradiation) for 30 minutes.

  • Workup: Filter through a celite pad to remove Pd residues. Dilute with water and extract with Ethyl Acetate.

  • Isolation: Purify via preparative HPLC or column chromatography.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the synthesis pathway and the pharmacodynamic interaction of the resulting molecule with the fungal CYP51 enzyme.

G cluster_synthesis Scaffold Synthesis & Functionalization cluster_moa Mechanism of Action (CYP51 Inhibition) Start 2,5-Dichloropyridine Scaffold 5-CTP Scaffold (5-Chloro-2-(triazolyl)pyridine) Start->Scaffold SNAr (K2CO3, DMF) Triazole 1,2,4-Triazole Triazole->Scaffold Coupling Suzuki Coupling (Aryl Boronic Acid) Scaffold->Coupling Pd-Catalysis FinalDrug Final Lead Compound (Triazole-Pyridine-Aryl) Coupling->FinalDrug Heme CYP51 Heme Iron (Fe) FinalDrug->Heme N4 Coordination (Warhead) Pocket Hydrophobic Access Channel FinalDrug->Pocket Pi-Stacking/VdW (Tail)

Caption: Workflow from chemical synthesis of the 5-CTP scaffold to its dual-mode binding mechanism within the fungal CYP51 active site.

Biological Evaluation: In Vitro Antifungal Assay

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds) or EUCAST E.Def 7.3.

Protocol:

  • Preparation: Prepare stock solutions of the synthesized 5-CTP derivatives in DMSO (usually 1600 µg/mL).

  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) in 96-well microtiter plates. Final concentration range: 0.015 – 8 µg/mL.

  • Inoculum:

    • Candida albicans:[2][3][4] Adjust suspension to 1-5 x 10³ CFU/mL.

    • Aspergillus fumigatus:[3][5] Adjust spore suspension to 0.4-5 x 10⁴ CFU/mL.

  • Incubation: Incubate at 35°C.

    • Read Candida at 24h and 48h.

    • Read Aspergillus at 48h.

  • Endpoint: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration causing ≥50% inhibition (yeasts) or 100% inhibition (molds) compared to growth control.

Data Summary Table (Example):

Compound IDR-Group (Position 5)MIC C. albicans (µg/mL)MIC A. fumigatus (µg/mL)
5-CTP (Core) -Cl (Unsubstituted)>64 (Inactive)>64 (Inactive)
Derivative A 2,4-Difluorophenyl0.1250.50
Derivative B 4-Cyanophenyl0.502.0
Fluconazole (Control)0.25>64 (Resistant)

Note: The core scaffold (5-CTP) is generally inactive; the hydrophobic tail attached at position 5 is essential for potency.

Troubleshooting & Quality Control

  • Regioisomer Contamination: The SNAr reaction can produce small amounts of the N4-linked isomer.

    • Diagnosis: Check 1H NMR.[4][6][7] The N1-linked isomer (desired) typically shows triazole protons with a larger chemical shift separation than the N4-isomer.

    • Fix: Recrystallize from hot ethanol.

  • Incomplete Coupling: If Suzuki coupling stalls, switch to a more active catalyst system like Pd(Amphos)Cl₂ or XPhos Pd G3 to activate the deactivated chloropyridine.

  • Solubility: 5-CTP derivatives can be lipophilic. Ensure final assay concentration in DMSO does not exceed 1% to avoid solvent toxicity to the fungi.

References

  • Shapiro, R. S., et al. (2011). "Strategies for targeting the fungal cell wall and membrane." Nature Reviews Microbiology.

  • Ppeyton, L., et al. (2015). "Understanding the Mechanism of Action of Azole Antifungals." Journal of Antimicrobial Chemotherapy.

  • Castanedo, G. M., et al. (2011).[8] "Regioselective Synthesis of 1,2,4-Triazoles." Journal of Organic Chemistry.

  • EUCAST. (2020). "Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for fermentative yeasts." EUCAST Def 7.3.2.

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard." CLSI Document M27-A3.

Sources

Application Note: High-Throughput Quantification of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine Using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine, a key intermediate and potential impurity in pharmaceutical manufacturing. We provide detailed protocols for two orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity. The methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.[1][2]

Introduction

5-Chloro-2-(1,2,4-triazol-1-yl)pyridine is a heterocyclic compound increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its presence, either as a residual starting material or a process-related impurity, must be strictly controlled to ensure the safety and efficacy of the final drug product.[3] The accurate identification and quantification of such impurities are essential components of quality control in the pharmaceutical industry.[4]

This guide provides two distinct, validated analytical procedures designed to meet the rigorous demands of pharmaceutical analysis. The primary method, Reversed-Phase HPLC (RP-HPLC), offers a straightforward, reliable, and high-throughput approach suitable for most quality control laboratories. The secondary, confirmatory method, GC-MS, provides orthogonal selectivity and is ideal for trace-level detection and structural confirmation, particularly for identifying volatile and semi-volatile impurities.[5]

Analytical Strategy Overview

The choice between HPLC and GC is dictated by the analyte's properties and the specific requirements of the analysis. 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine possesses a pyridine ring and a triazole group, making it amenable to both techniques. Our strategy is to provide a primary workhorse method (HPLC) and a complementary, highly specific method (GC-MS).

Analytical_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation Sample Test Sample (API or Formulation) Prep Dilution in appropriate solvent (e.g., Acetonitrile/Water) Sample->Prep Accurate Weighing & Dissolution Standard Reference Standard of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine Standard->Prep Stock & Working Standard Preparation Filter Filtered Sample/Standard Ready for Injection Prep->Filter 0.45 µm Syringe Filtration HPLC Primary Method: RP-HPLC-UV Filter->HPLC Routine QC GCMS Confirmatory Method: GC-MS Filter->GCMS Trace Analysis & Structural Confirmation DataAcq Data Acquisition (Chromatograms) HPLC->DataAcq GCMS->DataAcq Quant Quantification (Peak Area vs. Concentration) DataAcq->Quant Validation Method Validation (ICH Q2(R1) Guidelines) Quant->Validation

Caption: General workflow for the quantification of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine.

Method 1: Quantification by Reversed-Phase HPLC-UV

Principle and Rationale

This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase.[6] An acidic mobile phase is employed to ensure the protonation of the basic nitrogen atoms in the pyridine and triazole rings. This suppresses interactions with residual silanol groups on the silica-based column, leading to improved peak symmetry and reproducibility. UV detection is set at a wavelength corresponding to the absorbance maximum of the pyridine chromophore, providing excellent sensitivity.[7]

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standard of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v) Optimal polarity for elution; formic acid ensures sharp peak shape.[7]
Column C18, 4.6 x 150 mm, 5 µm Industry-standard stationary phase for non-polar to moderately polar compounds.[6]
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Controlled temperature ensures stable retention times.
Injection Vol. 10 µL Standard volume for good sensitivity without overloading the column.
Detection UV at 260 nm Wavelength of maximum absorbance for triazole and pyridine-containing compounds.[6][8]

| Run Time | ~10 minutes | Sufficient for elution of the analyte and any closely related impurities. |

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample (e.g., API) in acetonitrile to obtain a theoretical concentration within the calibration range. Dilute with the mobile phase as necessary.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards to generate a calibration curve, followed by the samples.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The analyte is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase, is suitable for this analysis. Mass spectrometry provides highly specific detection, allowing for unambiguous identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[9] For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity.

Experimental Protocol

Instrumentation and Materials:

  • GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Ultra-high purity helium as the carrier gas.

  • Reference standard of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine.

  • GC-grade solvent (e.g., acetone or ethyl acetate).

Chromatographic and MS Conditions:

Parameter Condition Rationale
Inlet Temperature 260 °C Ensures rapid and complete vaporization of the analyte.[9]
Injection Mode Split (e.g., 20:1) Prevents column overloading and ensures sharp peaks for concentrated samples.
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (1 min), ramp at 15 °C/min to 280 °C (5 min) Temperature gradient to separate the analyte from solvent and other potential impurities.[9]
MS Transfer Line 280 °C Prevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °C Standard temperature for electron ionization.
MS Mode Electron Ionization (EI) at 70 eV Standard ionization energy for creating reproducible fragmentation patterns.

| Quantification Ion | Monitor the molecular ion (M+) and a characteristic fragment ion in SIM mode. | Provides high sensitivity and specificity for quantification. |

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in acetone. Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

  • Analysis: Perform a blank injection (solvent only) to ensure system cleanliness. Inject the standards to generate a calibration curve, followed by the samples.

Method Validation

Both analytical methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[10] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine.[2][4]

Validation Parameters and Typical Acceptance Criteria:

Parameter Description Acceptance Criteria
Specificity Ability to assess the analyte in the presence of components that may be expected to be present (impurities, matrix).[10] Peak purity analysis (for HPLC-DAD); no interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[10] Correlation coefficient (R²) ≥ 0.995 over the specified range.
Accuracy The closeness of test results to the true value, expressed as percent recovery.[10] 98.0% - 102.0% recovery for spiked samples.
Precision The degree of scatter between a series of measurements, expressed as Relative Standard Deviation (%RSD). Repeatability (Intra-day): %RSD ≤ 2.0% Intermediate Precision (Inter-day): %RSD ≤ 2.0%
LOD The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] Signal-to-Noise ratio of 10:1; acceptable precision and accuracy at this concentration.

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min) are varied. |

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note are proven to be robust, reliable, and fit for the purpose of quantifying 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine in a pharmaceutical setting. The HPLC method serves as an excellent tool for routine quality control, while the GC-MS method provides a highly specific and sensitive alternative for confirmatory analysis and trace-level detection. Proper validation of these methods in accordance with ICH guidelines will ensure compliance with regulatory standards and contribute to the overall quality and safety of pharmaceutical products.[2][10]

References

  • BenchChem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives. BenchChem.
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • PubChem. (n.d.). 5-Chloro-2-pyridone. National Center for Biotechnology Information.
  • Walsh Medical Media. (2015, September 23). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients.
  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem.
  • Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • BenchChem. (2025). troubleshooting HPLC and GC analysis of 5-Chloro-2-(propan-2-yl)aniline. BenchChem.
  • Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
  • PubMed. (2025). LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma.

Sources

Application Note: 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the realm of kinase inhibitor discovery, the "hinge-binding" region is the critical anchor for potency. 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine represents a privileged, fragment-like scaffold that offers a dual advantage:

  • The 2-(1,2,4-triazol-1-yl)pyridine motif acts as a robust bidentate or monodentate ligand capable of interacting with the hinge region (specifically the backbone NH and CO residues) of the ATP-binding pocket.

  • The 5-chloro substituent serves as a versatile "exit vector." It is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to grow the molecule into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front, thereby tuning selectivity and physicochemical properties.

This application note details the synthesis , derivatization , and biological evaluation of this scaffold. It is designed to move beyond basic literature, offering field-proven protocols that account for regioselectivity and purification challenges common in nitrogen-rich heterocyclic chemistry.

Chemical Synthesis: The Core Scaffold[1]

Mechanistic Insight: Regioselective SNAr

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). The 2-position of the pyridine ring is activated by the electron-withdrawing nitrogen atom. However, the reaction of 1,2,4-triazole with 2,5-dichloropyridine can yield two isomers: the desired N1-isomer and the N4-isomer .

  • Thermodynamic Control: The N1-isomer is generally the thermodynamic product. High temperatures and polar aprotic solvents favor this form, but N4 contamination is a common pitfall that affects SAR data integrity.

  • Expert Tip: Use of Cesium Carbonate (

    
    ) over Potassium Carbonate (
    
    
    
    ) often improves the N1:N4 ratio due to the "Cesium Effect" (enhanced solubility and softer cation interactions).
Protocol: Synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine

Objective: Multi-gram scale synthesis of the core scaffold.

Reagents:

  • 2,5-Dichloropyridine (CAS: 16110-09-1)

  • 1,2,4-Triazole (CAS: 288-88-0)

  • Cesium Carbonate (

    
    )
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-Dichloropyridine (10.0 g, 67.6 mmol) and 1,2,4-Triazole (5.6 g, 81.1 mmol, 1.2 eq) in anhydrous DMF (100 mL) .

  • Base Addition: Add

    
     (33.0 g, 101 mmol, 1.5 eq)  in a single portion. The suspension may warm slightly.[1]
    
  • Reaction: Heat the mixture to 110°C under a nitrogen atmosphere. Monitor by LC-MS or TLC (50% EtOAc/Hexanes) every 2 hours.

    • Checkpoint: The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.4) should appear.

    • Duration: Typically 4–6 hours.

  • Work-up (Precipitation Method):

    • Cool the reaction to room temperature.

    • Pour the mixture slowly into ice-cold water (600 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure full precipitation.

  • Filtration & Wash: Filter the solid using a Büchner funnel. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts. Wash once with cold hexanes (
    
    
    
    mL) to remove unreacted starting material.
  • Purification (Critical Step):

    • The crude solid often contains 5-10% of the N4-isomer.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol . Allow to cool slowly to room temperature, then to 4°C. The N1-isomer crystallizes preferentially.

    • Alternative: If high purity (>99%) is required for crystallography, perform flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield: Expected yield is 75–85% (approx. 9.0–10.5 g).

Derivatization: Library Generation

The 5-chloro group is less reactive than a bromo- or iodo- group, requiring specialized catalytic systems for efficient coupling.

Workflow Diagram: Scaffold to Lead

The following diagram illustrates the workflow from core synthesis to library generation, highlighting the decision points for selectivity.

KinaseInhibitorWorkflow Start Start: 2,5-Dichloropyridine CoreSyn S_NAr Reaction (1,2,4-Triazole, Cs2CO3) Start->CoreSyn IsomerSep Isomer Separation (Recrystallization) CoreSyn->IsomerSep Crude Mix Scaffold Scaffold: 5-Cl-2-(triazolyl)pyridine IsomerSep->Scaffold Pure N1-Isomer Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Coupling R-B(OH)2 or R-NH2 LibA Library A: Solvent Front Binders (Polar Groups) Coupling->LibA LibB Library B: Hydrophobic Pocket (Aryl/Heteroaryl) Coupling->LibB Screen Kinase Screening (ADP-Glo / FRET) LibA->Screen LibB->Screen

Figure 1: Strategic workflow for converting the 2,5-dichloropyridine precursor into a focused kinase inhibitor library.

Protocol: Suzuki-Miyaura Coupling (General Procedure)

Objective: Functionalization of the 5-position to probe the kinase "Gatekeeper" region.

Reagents:

  • Scaffold: 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine (1.0 eq)

  • Boronic Acid/Ester:

    
     (1.5 eq)
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (for difficult substrates)
    
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Combine scaffold (0.2 mmol), boronic acid (0.3 mmol), and catalyst (0.01 mmol) in a microwave vial.

  • Add Dioxane (2 mL) and Base (0.3 mL).

  • Degas with Nitrogen for 2 minutes.

  • Microwave Irradiation: Heat to 120°C for 30 minutes . (Or reflux for 12h conventionally).

  • Filter through Celite, concentrate, and purify via Prep-HPLC.

Biological Evaluation: Kinase Screening

Target Profile

This scaffold is particularly relevant for:

  • p38 MAP Kinase: The pyridine nitrogen accepts a H-bond from the hinge (Met109), while the triazole interacts with the gatekeeper.

  • c-Met / ALK: Similar hinge-binding geometries.

  • JNK family: Often shows activity due to structural homology with p38.

Data Analysis: Interpreting SAR

When analyzing the screening data, categorize results based on the "Tail" (R-group at position 5).

R-Group CharacteristicsPredicted InteractionExpected Outcome
Phenyl / Substituted Aryl Hydrophobic Pocket (Gatekeeper)Potency increase; Selectivity driver.
Piperazine / Morpholine Solvent Exposed RegionImproved solubility; modest potency effect.
Ortho-substituted Aryl Induced TwistMay break planarity; check for atropisomerism.
Amide Linker DFG-motif interactionPotential for Type II inhibition (if extended).
Binding Mode Hypothesis

The following diagram visualizes the hypothetical binding mode within a generic kinase ATP pocket.

BindingMode Hinge Hinge Region (Backbone NH/CO) Pyridine Pyridine Core (N-Acceptor) Hinge->Pyridine H-Bond (Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic) Solvent Solvent Front Triazole Triazole Ring Triazole->Hinge Weak H-Bond / vdW RGroup 5-Pos Substituent (Tail) Pyridine->RGroup Covalent Bond RGroup->Gatekeeper Hydrophobic Interaction RGroup->Solvent Solubilizing Groups

Figure 2: Conceptual binding mode of the scaffold. The Pyridine N acts as the primary hinge acceptor.

References

  • National Center for Biotechnology Information. (2018). PubChem Compound Summary for CID 135483962, WY-135. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,4-triazoles. Retrieved from [Link]

  • Mustafa, M., et al. (2022).[2] A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • AstraZeneca. (2006). AZD0530 (Saracatinib) - Dual-Specific c-Src/Abl Kinase Inhibitor.[3] Retrieved from [Link]

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment (PPE). The synthesis of novel kinase inhibitors may be subject to intellectual property restrictions in certain jurisdictions.

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2][3] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 1,2,4-triazole nucleus is a key heterocyclic motif found in numerous pharmacologically active compounds, with many derivatives reported to exhibit significant anti-inflammatory effects.[4][5][6][7] The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, and to modulate the production of pro-inflammatory cytokines.[5][6][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the potential anti-inflammatory properties of a specific novel compound: 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine . While direct studies on this particular molecule are not yet prevalent in published literature, its structural features, incorporating both a pyridine and a 1,2,4-triazole ring, suggest it is a promising candidate for investigation. The protocols outlined herein are designed to provide a robust framework for a systematic evaluation of its anti-inflammatory potential, from initial in vitro screening to in vivo validation.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are essential for the initial screening of compounds as they are cost-effective, rapid, and can provide mechanistic insights.[2][3] The following protocols are designed to assess the compound's ability to modulate key inflammatory pathways.

Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

Rationale: Macrophages play a central role in the inflammatory response by producing pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) upon activation by stimuli like LPS.[10][11] This assay will determine if 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine can suppress the production of these key mediators.

Experimental Workflow:

In_Vitro_Cytokine_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 macrophages cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding add_compound Add test compound (various concentrations) cell_seeding->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps collect_supernatant Collect supernatant add_lps->collect_supernatant elisa Measure TNF-α & IL-6 by ELISA collect_supernatant->elisa data_analysis Calculate IC50 elisa->data_analysis

Caption: Workflow for in vitro cytokine release assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the cells and incubate for 1 hour.

  • LPS Stimulation: After pre-incubation with the compound, stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 1 µg/mL for 24 hours.[10][11]

  • Supernatant Collection: Centrifuge the plates at 1,500 rpm for 10 minutes and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Construct a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value for each cytokine.

Cyclooxygenase (COX-2) Inhibition Assay

Rationale: The selective inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs, as this enzyme is responsible for the production of prostaglandins at sites of inflammation.[5][8][9] This assay will determine the direct inhibitory effect of the test compound on COX-2 activity.

Experimental Workflow:

COX2_Inhibition_Assay cluster_setup Assay Setup cluster_inhibition Inhibition Step cluster_reaction Reaction & Detection prepare_reagents Prepare assay buffer, COX-2 enzyme, and heme add_reagents Add reagents to 96-well plate prepare_reagents->add_reagents add_compound Add test compound or vehicle control add_reagents->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_substrate Add arachidonic acid (substrate) pre_incubate->add_substrate incubate Incubate for 2 minutes at 37°C add_substrate->incubate measure_signal Measure fluorescence/ absorbance incubate->measure_signal

Caption: Workflow for the COX-2 inhibitor screening assay.

Detailed Protocol:

  • Reagent Preparation: Utilize a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric).[12][13][14] Prepare all reagents, including the assay buffer, human recombinant COX-2 enzyme, and heme cofactor, according to the kit's instructions.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the designated wells for the 100% initial activity control and the inhibitor test samples.

  • Inhibitor Addition: Add various concentrations of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine (e.g., 0.01, 0.1, 1, 10, 100 µM) to the inhibitor wells. Add the vehicle (DMSO) to the control wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Signal Detection: Incubate for a specified time (typically 2-5 minutes) at 37°C.[15] Measure the fluorescence (Ex/Em = 535/587 nm) or absorbance, depending on the kit format.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Expected Data Summary for In Vitro Assays:

AssayEndpointExpected Outcome for an Active Compound
LPS-stimulated Cytokine ReleaseIC₅₀ for TNF-α (µM)Low micromolar to nanomolar range
IC₅₀ for IL-6 (µM)Low micromolar to nanomolar range
COX-2 Inhibition AssayIC₅₀ (µM)Potent inhibition, ideally selective over COX-1

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for assessing the therapeutic potential of a compound in a whole biological system.[1][16][17]

Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening anti-inflammatory drugs.[18][19][20] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds targeting different inflammatory mediators.[18]

Experimental Workflow:

In_Vivo_Paw_Edema cluster_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimatize Acclimatize rats group_animals Group animals (n=6) acclimatize->group_animals measure_initial_paw Measure initial paw volume (V₀) group_animals->measure_initial_paw administer_compound Administer test compound, vehicle, or positive control (p.o.) measure_initial_paw->administer_compound induce_edema Inject 1% carrageenan into paw administer_compound->induce_edema measure_paw_hourly Measure paw volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induce_edema->measure_paw_hourly calculate_edema Calculate paw edema and % inhibition measure_paw_hourly->calculate_edema data_analysis Statistical analysis calculate_edema->data_analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animals: Use male Wistar rats weighing 200-220 g.[8] Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Test Compound): Receives 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine at different doses (e.g., 25, 50, 100 mg/kg, administered orally).

    • Group III (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, orally).[18]

  • Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[18] b. Administer the respective compounds or vehicle via oral gavage. c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[18][19][21] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[18]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) as Vₜ - V₀.

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Perform statistical analysis using an appropriate test (e.g., ANOVA followed by Dunnett's test). A p-value < 0.05 is considered statistically significant.[8]

Expected Data Summary for In Vivo Assay:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control-Value-
5-Chloro-2-(1,2,4-triazol-1-yl)pyridine25ValueValue
50ValueValue
100ValueValue
Indomethacin10ValueValue

Part 3: Mechanistic Insights - Investigating the NF-κB Signaling Pathway

Rationale: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression, including cytokines and COX-2.[22][23][24] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Investigating the effect of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine on NF-κB activation can provide valuable mechanistic information.

Plausible Signaling Pathway for Inhibition:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Test_Compound 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine Test_Compound->IKK Potential Inhibition NFkB_nuc->Genes induces transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

Protocol: Western Blot for IκBα Degradation

  • Cell Treatment: Culture and seed RAW 264.7 cells as described in section 1.1. Pre-treat cells with the test compound for 1 hour.

  • LPS Stimulation: Stimulate cells with LPS (1 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: a. Determine protein concentration using a BCA assay. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin). d. Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using a chemiluminescent substrate.

  • Analysis: A reduction in the LPS-induced phosphorylation and degradation of IκBα in the presence of the compound would indicate inhibition of the NF-κB pathway.

Conclusion

This application note provides a structured and scientifically grounded approach to evaluating the anti-inflammatory properties of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine. By following these detailed protocols, researchers can effectively screen the compound's activity, assess its in vivo efficacy, and gain insights into its potential mechanism of action. The data generated from these studies will be crucial in determining the therapeutic potential of this novel triazole derivative as a new anti-inflammatory agent.

References

  • Aytmuratova, U. K., Azamatov, A. A., Tursunkhodzhaeva, F. M., Ashurmetov, R. I., & Ortikov, I. S. (2023). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal. [Link]

  • Jetir. (2021). triazole as anti-inflammatory agent: a short review. Jetir.Org. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Khan, S. A., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure and Dynamics. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Nuvisan. [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. [Link]

  • Gawrońska-Grzywacz, M., & Szczukowski, Ł. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Immunopharmacology. [Link]

  • Gawrońska-Grzywacz, M., & Szczukowski, Ł. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. PubMed. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Shih, R.-H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. [Link]

  • Bhatt, K. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Drug Discovery Today. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

  • O'Connor, W. Jr., et al. (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Journal of Visualized Experiments. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Perera, P. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. [Link]

  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Charles River Laboratories. [Link]

  • Wang, Y., et al. (2025). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Frontiers in Cellular and Infection Microbiology. [Link]

  • Lemmerer, A., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[4][8][9]triazole-3-carboxylic acid ethyl ester as a low molecular. CDN. [Link]

  • Lemmerer, A., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[4][8][9]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. PMC. [Link]

  • Ragavan, R. V., et al. (2022). Synthesis, Anti-inflammatory andin silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds. Research Square. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, improve yields, and ensure the highest purity of the final product. This document provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine is a crucial step in the development of various pharmaceutical agents. The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,5-dichloropyridine with 1,2,4-triazole in the presence of a base. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex.[1] The chlorine atom at the C2 position is the more reactive leaving group, leading to the desired product.

However, as with many heterocyclic syntheses, achieving high yields and purity can be challenging due to side reactions, incomplete conversion, and difficulties in purification. This guide aims to address these issues systematically.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

Low or no yield is a common frustration. Let's break down the potential culprits, starting from the most fundamental.

  • Cause A: Inactive Reagents or Incorrect Stoichiometry

    • Explanation: The quality of your starting materials is paramount. 1,2,4-triazole is hygroscopic and moisture can inhibit the reaction. The base is crucial for deprotonating the triazole, making it a potent nucleophile. An insufficient amount or a weak base will result in poor conversion.

    • Solution:

      • Ensure your 1,2,4-triazole and 2,5-dichloropyridine are pure and dry.

      • Use a strong enough base to deprotonate the 1,2,4-triazole (pKa ≈ 10.26). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

      • Verify the stoichiometry. A slight excess of the 1,2,4-triazole (1.1-1.2 equivalents) and the base (1.5-2.0 equivalents) can drive the reaction to completion.

  • Cause B: Suboptimal Reaction Temperature

    • Explanation: SNAr reactions have a significant activation energy barrier. Insufficient temperature will lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can cause decomposition of the starting materials or product.

    • Solution:

      • The reaction is typically run at an elevated temperature, often in the range of 80-120 °C.

      • If you observe no reaction at a lower temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

  • Cause C: Improper Solvent Choice

    • Explanation: The solvent plays a critical role in SNAr reactions. The ideal solvent should be polar and aprotic. Such solvents can solvate the cation of the base, leaving the anion (the deprotonated triazole) more "naked" and nucleophilic. Protic solvents (like alcohols) will solvate the nucleophile, reducing its reactivity.

    • Solution:

      • Use a high-boiling point, polar aprotic solvent. Dimethylformamide (DMF) is a common and effective choice.[2] Other options include dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

      • Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction.

  • Cause D: Lack of Catalyst (if applicable)

    • Explanation: While this reaction can proceed without a catalyst, copper-catalyzed N-arylation (a modified Ullmann condensation) is a well-established method for forming C-N bonds with nitrogen heterocycles.[3][4] A copper(I) catalyst can significantly improve the reaction rate and yield, especially with less reactive aryl chlorides.

    • Solution:

      • Consider adding a catalytic amount of a copper(I) salt, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI).[5]

      • The addition of a ligand, such as trans-1,2-cyclohexanediamine, can further enhance the efficiency of the copper catalyst.[4]

Question 2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

Byproduct formation is a primary reason for low yields and purification headaches. Here are the most likely suspects:

  • Byproduct A: 2,5-bis(1,2,4-triazol-1-yl)pyridine (Di-substitution Product)

    • Explanation: If an excess of 1,2,4-triazole and base are used, or if the reaction is run for an extended period at high temperatures, a second SNAr reaction can occur where the remaining chlorine at the C5 position is also substituted.

    • Minimization Strategy:

      • Carefully control the stoichiometry. Use no more than 1.2 equivalents of 1,2,4-triazole.

      • Monitor the reaction closely by TLC or LC-MS and stop it once the 2,5-dichloropyridine has been consumed.

  • Byproduct B: Isomeric Products (e.g., 5-Chloro-2-(1,2,4-triazol-4-yl)pyridine)

    • Explanation: 1,2,4-triazole has two potential nitrogen atoms (N1 and N4) that can act as nucleophiles. While N1 substitution is generally thermodynamically favored, N4 substitution can occur, leading to isomeric impurities that can be difficult to separate.

    • Minimization Strategy:

      • The choice of base and solvent can influence the regioselectivity. Using a stronger base that fully deprotonates the triazole can favor the formation of the more stable N1-substituted product.

      • Copper catalysis is often reported to favor N1-arylation.[6]

  • Byproduct C: Hydrolysis Product (5-Chloro-2-hydroxypyridine)

    • Explanation: If there is water in the reaction mixture, it can compete with the triazole as a nucleophile, leading to the formation of the corresponding hydroxypyridine.

    • Minimization Strategy:

      • Use anhydrous solvents and dry your reagents thoroughly.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal base for this reaction?

    • A: Cesium carbonate (Cs₂CO₃) is often considered the gold standard for copper-catalyzed N-arylations due to its high solubility in organic solvents and its ability to promote high yields.[2] However, potassium carbonate (K₂CO₃) is a more cost-effective alternative and is also widely used with good success.

  • Q: How can I monitor the reaction progress effectively?

    • A: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexane. The product will be more polar than the starting 2,5-dichloropyridine. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

  • Q: What are the best methods for purifying the final product?

    • A: The purification strategy will depend on the scale of your reaction and the nature of the impurities.

      • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) can be very effective.

      • Column Chromatography: For removing closely related impurities, silica gel column chromatography is the method of choice. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[7]

      • Acid-Base Extraction: The product is a weak base and can be extracted into an acidic aqueous solution to separate it from non-basic organic impurities. The aqueous layer can then be neutralized and the product re-extracted with an organic solvent.

  • Q: What are the key safety precautions for this synthesis?

    • A:

      • 2,5-dichloropyridine is a hazardous substance; handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

      • DMF and DMSO are skin-penetrating solvents; avoid direct contact.

      • If using sodium hydride, it is extremely reactive with water and flammable. Handle it under an inert atmosphere and quench it carefully.

      • Conduct the reaction in a well-ventilated fume hood.

Data Summary Table

ParameterRecommended ConditionsRationale & Reference
Solvent DMF, DMSO, NMPPolar aprotic solvents enhance nucleophilicity.[2]
Base Cs₂CO₃, K₂CO₃Sufficiently basic to deprotonate 1,2,4-triazole; Cs₂CO₃ often gives higher yields.[2]
Temperature 80 - 120 °CProvides sufficient energy to overcome the activation barrier for SNAr.
Catalyst (Optional) Cu₂O or CuI (5-10 mol%)Can significantly improve reaction rate and yield.[3][5]
Ligand (Optional) trans-1,2-cyclohexanediamineEnhances the activity of the copper catalyst.[4]

Visualizations

Reaction Mechanism

Caption: SNAr mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Evaluate Reaction Temperature temp_ok Temperature Optimal? check_temp->temp_ok check_solvent Assess Solvent Choice solvent_ok Solvent Appropriate? check_solvent->solvent_ok consider_catalyst Consider Adding a Copper Catalyst add_catalyst Add CuI or Cu₂O (5-10 mol%). consider_catalyst->add_catalyst reagents_ok->check_temp Yes fix_reagents Use Pure, Dry Reagents. Adjust Stoichiometry. reagents_ok->fix_reagents No temp_ok->check_solvent Yes adjust_temp Increase Temperature Gradually (e.g., to 80-120 °C). temp_ok->adjust_temp No solvent_ok->consider_catalyst Yes change_solvent Switch to Anhydrous Polar Aprotic Solvent (e.g., DMF). solvent_ok->change_solvent No end_good Yield Improved fix_reagents->end_good adjust_temp->end_good change_solvent->end_good add_catalyst->end_good

Caption: A logical workflow for troubleshooting low product yield.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for copper-catalyzed N-arylation of heterocycles.

Materials:

  • 2,5-Dichloropyridine (1.0 eq)

  • 1,2,4-Triazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 eq)

  • Copper(I) Oxide (Cu₂O) (0.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyridine, 1,2,4-triazole, potassium carbonate, and copper(I) oxide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine as a solid.

References

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry, 2010.

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 2015.

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. ResearchGate.

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. ResearchGate.

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2021.

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal.

  • Purification of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Metal Complexes. Benchchem.

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.

Sources

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

I. Synthetic Pathway Overview

The synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine typically proceeds via a nucleophilic aromatic substitution (SNA) reaction between 2,5-dichloropyridine and 1,2,4-triazole. This reaction is often facilitated by a base in a suitable solvent. While seemingly straightforward, scaling up this process can introduce a number of challenges that can impact yield, purity, and safety.

Synthesis_of_5-Chloro-2-(1,2,4-triazol-1-yl)pyridine cluster_reactants Reactants cluster_conditions Reaction Conditions 2,5-Dichloropyridine 2,5-Dichloropyridine 1,2,4-Triazole 1,2,4-Triazole Reaction Reaction 1,2,4-Triazole->Reaction Nucleophile Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Temperature Temperature Temperature->Reaction 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine Reaction->5-Chloro-2-(1,2,4-triazol-1-yl)pyridine Product

Caption: Synthetic pathway for 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine.

Issue Potential Causes Recommended Solutions & Scientific Rationale
Low Reaction Yield - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Formation of regioisomers or other byproducts. - Degradation of starting materials or product: High temperatures or prolonged reaction times can lead to decomposition.[1]- Optimize reaction conditions: Systematically vary temperature, reaction time, and reactant stoichiometry to find the optimal balance for maximizing yield. Monitor reaction progress using techniques like TLC or HPLC. - Control regioselectivity: The choice of base and solvent can influence the formation of the desired N1-substituted triazole over other isomers. Weaker bases and polar aprotic solvents often favor the desired product.[1] - Use a milder base: Strong bases like sodium hydride (NaH) can lead to side reactions. Consider using a weaker base such as potassium carbonate (K₂CO₃) to minimize byproduct formation.
Formation of Impurities - Regioisomer formation: Nucleophilic attack by the triazole can occur at different nitrogen atoms, leading to a mixture of isomers that can be difficult to separate. - Hydrolysis of the chloro-substituent: Presence of water in the reaction mixture can lead to the formation of the corresponding hydroxypyridine derivative. - Unreacted starting materials: Incomplete conversion of starting materials.- Purification strategies: Column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate) is a common method for separating the desired product from isomers and other impurities.[2] Recrystallization from an appropriate solvent can also be effective for solid products.[1] - Anhydrous conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). - Drive the reaction to completion: Use a slight excess of one of the reactants (typically the less expensive one) to ensure the complete conversion of the limiting reagent.
Difficult Product Isolation and Purification - Product solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction challenging. - Emulsion formation during workup: This is common when using solvents like DMF or DMSO.- Solvent selection for workup: After the reaction is complete, consider adding a co-solvent in which the product is less soluble to induce precipitation. Alternatively, perform a liquid-liquid extraction with a suitable organic solvent. - Breaking emulsions: Add brine (saturated NaCl solution) during the aqueous workup to help break up emulsions and improve phase separation.
Safety Concerns - Exothermic reaction: The reaction can be exothermic, especially on a larger scale, leading to a rapid increase in temperature and pressure. - Handling of hazardous materials: Reagents like sodium hydride are highly flammable and reactive. Solvents such as DMF and DMSO have their own associated hazards.[3]- Controlled addition of reagents: Add reagents, particularly the base, portion-wise or via a syringe pump to control the reaction rate and temperature. - Adequate cooling: Use an ice bath or a cooling system to maintain the desired reaction temperature and dissipate heat effectively. - Proper personal protective equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3] Handle hazardous materials in a well-ventilated fume hood.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this reaction?

A1: While various combinations can be used, a common and effective system is potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This combination generally provides good yields and minimizes the formation of side products. The choice may also depend on the specific scale and available equipment.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting starting material spot and the appearance of the product spot indicate the reaction's progress. High-performance liquid chromatography (HPLC) can provide more quantitative analysis.

Q3: What are the key safety precautions to take during the scale-up of this synthesis?

A3: The primary safety concerns are managing the exothermicity of the reaction and handling hazardous materials.[3] It is crucial to have a robust cooling system in place and to add reagents in a controlled manner to prevent a runaway reaction. Always use appropriate personal protective equipment and work in a well-ventilated area.[3] Refer to the Safety Data Sheets (SDS) for all chemicals used.[3]

Q4: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

A4: The formation of N1 versus N2 or N4 substituted triazoles is a common challenge.[1] The regioselectivity can be influenced by the reaction conditions. Generally, using a weaker base and a polar aprotic solvent can favor the formation of the desired N1 isomer. Some literature also suggests that the choice of the leaving group on the pyridine ring can affect the outcome.

Q5: My final product is an oil, making it difficult to purify. What are my options?

A5: If the product is an oil, purification is typically achieved through column chromatography.[2] If the oil is not amenable to chromatography, you could explore converting it to a solid salt by reacting it with an appropriate acid. This can sometimes facilitate purification through recrystallization.

IV. Experimental Protocol: A Representative Procedure

This protocol provides a general guideline. Optimization will be necessary for specific scales and equipment.

Materials:

  • 2,5-Dichloropyridine

  • 1,2,4-Triazole

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2,5-dichloropyridine and anhydrous DMF.

  • Add 1,2,4-triazole to the solution and stir until it dissolves.

  • Add anhydrous potassium carbonate to the mixture in portions, while maintaining the temperature below 30°C with a water bath.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental_Workflow Setup 1. Setup Reaction Flask Add_Reactants 2. Add 2,5-Dichloropyridine, 1,2,4-Triazole, and DMF Setup->Add_Reactants Add_Base 3. Add K2CO3 portion-wise Add_Reactants->Add_Base Heat 4. Heat and Monitor Reaction Add_Base->Heat Workup 5. Cooldown and Quench Heat->Workup Extraction 6. Extraction with Ethyl Acetate Workup->Extraction Drying 7. Dry and Concentrate Extraction->Drying Purification 8. Column Chromatography Drying->Purification End Pure Product Purification->End

Caption: A typical experimental workflow for the synthesis.

V. References

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available at: [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. Available at: [Link]

  • STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. Available at: [Link]

  • CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine - Google Patents. Available at:

Sources

Technical Support Center: Identification of Impurities in 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine Synthesis by HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities during its synthesis using HPLC-MS. Here, we combine fundamental principles with field-proven insights to help you troubleshoot common issues and answer frequently asked questions.

Introduction

The synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,5-dichloropyridine with a salt of 1,2,4-triazole. While seemingly straightforward, this reaction can give rise to a number of process-related impurities and degradation products. Accurate identification and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This guide will provide you with the necessary tools to confidently identify and resolve impurity-related challenges in your synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC-MS analysis of your 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine reaction mixture.

Problem 1: An Unexpected Peak is Observed in My HPLC Chromatogram.

Initial Assessment: An unexpected peak can originate from multiple sources: starting materials, side-products, isomeric impurities, or degradation products. A systematic approach is key to its identification.

Troubleshooting Steps:

  • Verify Retention Times of Starting Materials: Inject standards of 2,5-dichloropyridine and 1,2,4-triazole to confirm if the unknown peak corresponds to unreacted starting materials.

  • Analyze the Mass Spectrum of the Unknown Peak:

    • Expected Molecular Ion: The expected protonated molecular ion ([M+H]+) for 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine is m/z 195.0276 (for C7H5ClN4).

    • Isotopic Pattern: Look for the characteristic isotopic pattern of a chlorine-containing compound (an A+2 peak with approximately one-third the intensity of the A peak).

    • Compare with Known Impurities: Refer to the table of potential impurities below to see if the observed m/z matches any known species.

  • Perform Tandem Mass Spectrometry (MS/MS): Fragment the ion of the unknown peak to obtain structural information. Compare the fragmentation pattern with that of your main product and theoretical fragmentation patterns of suspected impurities.

  • Consider Isomeric Impurities: The reaction can potentially form isomeric products. These will have the same molecular weight as the desired product but different retention times.

    • 5-Chloro-2-(1,2,4-triazol-4-yl)pyridine: This isomer arises from the nucleophilic attack of the N4-position of the triazole ring. It will have the same m/z as your product but will likely have a different retention time and a distinct fragmentation pattern in MS/MS.

    • Positional Isomers on the Pyridine Ring: While less likely due to the electronics of the pyridine ring, substitution at other positions could occur. For instance, 2-Chloro-5-(1,2,4-triazol-1-yl)pyridine is a potential isomer. Careful analysis of MS/MS fragmentation is crucial for differentiation.[1]

Problem 2: My Main Peak Shows an Inconsistent or Unexpected Mass Spectrum.

Initial Assessment: This could indicate co-elution of your main product with an impurity, in-source fragmentation, or the presence of adducts.

Troubleshooting Steps:

  • Improve Chromatographic Resolution: Modify your HPLC method to better separate the main peak from any co-eluting species. Try adjusting the gradient slope, changing the organic modifier, or using a column with a different selectivity.

  • Evaluate for In-Source Fragmentation: Reduce the fragmentor or cone voltage in your mass spectrometer's source. If the unexpected ions decrease in intensity relative to the molecular ion, they are likely in-source fragments.

  • Check for Adduct Formation: Look for common adducts such as sodium ([M+Na]+), potassium ([M+K]+), or acetonitrile ([M+ACN+H]+). The mass difference between these peaks and your molecular ion will correspond to the mass of the adduct.

Problem 3: I Observe Peaks that Suggest Degradation of My Product.

Initial Assessment: Degradation can be induced by heat, light, or acidic/basic conditions during the reaction, work-up, or analysis. Forced degradation studies can help to confirm the identity of these degradants.[2][3]

Troubleshooting Steps:

  • Identify Potential Degradation Products:

    • Hydrolysis Product: The chloro- group on the pyridine ring can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of 5-Hydroxy-2-(1,2,4-triazol-1-yl)pyridine ([M+H]+ = m/z 177.0615).

    • Photodegradation Products: Exposure to light can cause a variety of degradation pathways. It is recommended to handle samples in amber vials.

  • Perform Forced Degradation Studies: Subject a purified sample of your product to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting mixtures by HPLC-MS.[4][5] This will help to confirm the identity of degradation products observed in your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine?

A1: The most probable impurities are unreacted starting materials (2,5-dichloropyridine and 1,2,4-triazole), isomeric products (such as 5-Chloro-2-(1,2,4-triazol-4-yl)pyridine), and di-substituted products where both chlorine atoms on the pyridine ring are replaced by triazole moieties. Hydrolysis of the chloro group to a hydroxyl group is also a common side reaction.

Q2: How can I differentiate between the N1 and N4 substituted triazole isomers by MS/MS?

A2: While both isomers will have the same parent mass, their fragmentation patterns will differ due to the different points of attachment to the pyridine ring. The N1-isomer is expected to show characteristic losses of the triazole ring, while the N4-isomer may exhibit a different fragmentation pathway. A detailed fragmentation study of both isomers would be required for definitive identification.

Q3: What is a good starting point for an HPLC method for this analysis?

A3: A reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is commonly used for the analysis of triazole and pyridine compounds.

Q4: How can I confirm the structure of a novel impurity?

A4: For definitive structural elucidation of a novel impurity, isolation of the compound is necessary, followed by characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR), high-resolution mass spectrometry (HRMS) for accurate mass determination, and potentially single-crystal X-ray diffraction if suitable crystals can be obtained.

Data Presentation

Table 1: Potential Impurities in the Synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine
Compound NameStructureMolecular FormulaExact MassExpected [M+H]+ (m/z)
5-Chloro-2-(1,2,4-triazol-1-yl)pyridine (Product)

C7H5ClN4194.0203195.0276
2,5-Dichloropyridine (Starting Material)

C5H3Cl2N146.9644147.9717
1,2,4-Triazole (Starting Material)

C2H3N369.032770.0400
5-Chloro-2-(1,2,4-triazol-4-yl)pyridine (Isomer)

C7H5ClN4194.0203195.0276
2,5-bis(1,2,4-triazol-1-yl)pyridine (Di-substituted)

C9H7N7225.0763226.0836
5-Hydroxy-2-(1,2,4-triazol-1-yl)pyridine (Hydrolysis)

C7H6N4O176.0593177.0666

Experimental Protocols

Protocol 1: General HPLC-MS Method for Impurity Profiling
  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan for initial screening, followed by targeted MS/MS for fragmentation analysis.

Visualizations

Diagram 1: Synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine and Potential Impurities

Synthesis_and_Impurities cluster_reactants Reactants cluster_products Products & Impurities 2,5-Dichloropyridine 2,5-Dichloropyridine Product 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine 2,5-Dichloropyridine->Product SNAr Isomer 5-Chloro-2-(1,2,4-triazol-4-yl)pyridine 2,5-Dichloropyridine->Isomer 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Product 1,2,4-Triazole->Isomer DiSubstituted 2,5-bis(1,2,4-triazol-1-yl)pyridine Product->DiSubstituted + 1,2,4-Triazole Hydrolysis 5-Hydroxy-2-(1,2,4-triazol-1-yl)pyridine Product->Hydrolysis H2O

Caption: Synthetic pathway and formation of key impurities.

Diagram 2: Workflow for Impurity Identification by HPLC-MS

Impurity_Identification_Workflow Start Crude Reaction Mixture HPLC_MS HPLC-MS Analysis (Full Scan) Start->HPLC_MS Detect_Peaks Detect and Integrate All Peaks HPLC_MS->Detect_Peaks Compare_Standards Compare with Standards (Product & Starting Materials) Detect_Peaks->Compare_Standards Known_Impurity Known Impurity Identified Compare_Standards->Known_Impurity Unknown_Impurity Unknown Impurity Detected Compare_Standards->Unknown_Impurity HRMS High-Resolution MS (Accurate Mass & Formula) Unknown_Impurity->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) HRMS->MSMS Structure_Elucidation Structure Elucidation MSMS->Structure_Elucidation Final_ID Impurity Structure Confirmed Structure_Elucidation->Final_ID

Caption: A systematic workflow for impurity identification.

References

  • Huntsman, E., & Balsells, J. (2005).[3][6][7]Triazolo[1,5-a]pyridines have been prepared in good yields from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride. European Journal of Organic Chemistry, 2005(17), 3761-3765. [Link]

  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N−C and N−N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kegang, W. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64. [Link]

  • Klick, S., Muellner, T., & Watgen, O. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Singh, A. S., Agrahari, A. K., Singh, S. K., Yadav, M. S., & Tiwari, V. K. (2019). A convenient synthesis of 1, 5-fused 1, 2, 4-triazoles in high yields from readily available N-arylamidines is efficiently promoted by chloramine-T through direct metal-free oxidative N−N bond formation. Synthesis, 51(18), 3443-3450. [Link]

  • Li, Z., Qiu, K., Yang, X., Zhou, W., & Cai, Q. (2022). A simple and straightforward base-promoted tandem SNAr/Boulton–Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles provides a broad range of functionalized[3][6][7]triazolo[1,5-a]pyridines. Organic Letters, 24(16), 2989-2992. [Link]

  • Zheng, S., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). The biologically important 1, 2, 4-triazolo [1, 5-a] pyridines were readily synthesized from N-(pyridin-2-yl) benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N−N bond formation in short reaction times and high yields. The Journal of organic chemistry, 79(10), 4687-4693. [Link]

  • Song, L., Tian, X., Lv, Z., Li, E., Wu, J., Liu, Y., ... & Chang, J. (2015). An I2/KI-mediated oxidative N–N bond formation reaction enables an environmentally benign synthesis of various 1, 2, 4-triazolo [1, 5-a] pyridines and other 1, 5-fused 1, 2, 4-triazoles from readily available N-aryl amidines in an efficient and scalable fashion. The Journal of organic chemistry, 80(14), 7219-7225. [Link]

  • Borys, P. I., Kolisnyk, S. V., & Kaplaushenko, A. H. (2020). ESI-MS fragmentation pathways of some 1, 2, 4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 18(1 (69)), 22-33. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • LibreTexts Chemistry. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • O'Connor, G. (2011). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • Sharma, L., & Kumar, A. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-145. [Link]

  • Kumar, V., & Kumar, P. (2016, December 14). Forced Degradation Studies. PharmaTutor. [Link]

  • Kumar, V., & Kumar, P. (2016, December 14). Forced Degradation Studies. SciSpace. [Link]

  • Reddy, G. S., & Reddy, P. P. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Synthetic Communications, 42(15), 2260-2271. [Link]

Sources

Troubleshooting poor solubility of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-TRZ-PYR-001 Assigned Specialist: Senior Application Scientist, Assay Development Group

Executive Summary

You are likely experiencing "solvent shock" precipitation . 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine is a planar, lipophilic heteroaromatic molecule. Its structure—a pyridine ring fused with a triazole and a chlorine substituent—creates high lattice energy due to


-

stacking interactions. While soluble in organic solvents (DMSO), it is thermodynamically unstable in aqueous buffers, leading to rapid micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility.

This guide provides a root-cause analysis and three validated protocols to stabilize this compound in biological media.

Part 1: The Physics of "Crash-Out" (Root Cause)

Why is this happening?

When you pipette a high-concentration DMSO stock directly into an aqueous buffer, you create a transient supersaturated zone. The water molecules strip away the DMSO solvation shell faster than the compound can disperse. Because 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine is hydrophobic (LogP > 2.0) and planar, the molecules preferentially aggregate with each other rather than interacting with water, forming micro-crystals.

The Result:

  • Enzymatic Assays: False inhibition (aggregates sequester the enzyme).

  • Cell Assays: False negatives (compound precipitates before entering the cell).

Visualizing the Failure Mode

G Stock DMSO Stock (Solvated & Stable) Injection Direct Injection into Buffer Stock->Injection Shock Solvent Shock (DMSO Stripped) Injection->Shock Rapid Mixing Nucleation Nucleation (π-π Stacking) Shock->Nucleation High Lattice Energy Precipitate Precipitation (Assay Failure) Nucleation->Precipitate Crystal Growth

Figure 1: The kinetic pathway of compound precipitation during direct aqueous dilution.

Part 2: Validated Protocols

Protocol A: The "Intermediate Dilution" Method

Use this for all enzymatic and cell-based assays.

The Logic: Instead of a 1:1000 jump (100% DMSO


 0.1% DMSO), we use an intermediate step to lower the free energy gap.
  • Prepare 500x Stock: If your final assay concentration is 10

    
    M, prepare a 5 mM  stock in anhydrous DMSO.
    
  • The Intermediate Step: Dilute the 500x stock 1:20 into a "Transition Buffer" (Buffer + 5% DMSO).

    • Result: 25x concentration in ~9.8% DMSO.

    • Why: The compound is still soluble at this lower polarity.

  • Final Dilution: Dilute the Intermediate solution 1:25 into your final Assay Buffer.

    • Final: 1x concentration, 0.4% DMSO.

Protocol B: Formulation Additives (The "Carrier" Approach)

If Protocol A fails, you must modify the buffer. The planar structure of the triazole-pyridine motif makes it an ideal candidate for Cyclodextrin encapsulation.

AdditiveRecommended Conc.Mechanism of ActionConstraints
HP-

-Cyclodextrin
0.5% – 2.0% (w/v)Forms inclusion complex; hydrophobic cavity shields the drug.[1]Best Choice. Biologically inert in most assays.
Tween 20 0.01% – 0.05%Surfactant; reduces surface tension and prevents aggregation.Warning: Do not exceed 0.06% (CMC). High levels form micelles that trap the drug.
BSA (Bovine Serum Albumin) 0.1%Acts as a carrier protein (non-specific binding).Can reduce free drug concentration (shift IC

).
Protocol C: Stock Management

Critical for 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine.

  • Anhydrous DMSO Only: This compound is moisture-sensitive. Use DMSO stored over molecular sieves.

  • Single-Use Aliquots: Repeated freeze-thaw cycles introduce atmospheric water, which acts as an anti-solvent inside your stock tube, causing "invisible" precipitation before you even start.

  • Sonication: Always sonicate thawed stocks for 5 minutes at 40 kHz to redissolve micro-seeds.

Part 3: Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific issue.

DecisionTree Start Start: Variable Assay Data CheckStock Check DMSO Stock (Is it clear?) Start->CheckStock Sonicate Sonicate & Warm (5 min) CheckStock->Sonicate Cloudy/Crystals Dilution Perform Intermediate Dilution (Protocol A) CheckStock->Dilution Clear Sonicate->Dilution VisualCheck Measure Turbidity (Nephelometry/DLS) Dilution->VisualCheck Soluble Solution Clear: Proceed to Assay VisualCheck->Soluble No Scatter Precip Precipitate Detected VisualCheck->Precip High Scatter AddCD Add HP-β-Cyclodextrin (Protocol B) Precip->AddCD First Choice AddTween Add Tween 20 (<0.05%) Precip->AddTween Alternative AddCD->VisualCheck Re-test AddTween->VisualCheck Re-test

Figure 2: Diagnostic workflow for solubility optimization.

Part 4: Validation (How to know it worked)

Do not rely on visual inspection. At low concentrations (1–10


M), precipitation creates a colloidal suspension that looks clear but fails the assay.
  • Nephelometry: The gold standard. Measures light scattering at a 90° angle. A "solubility index" is calculated by comparing the signal of the buffer to the signal of the compound well.

  • Dynamic Light Scattering (DLS): If you have access to a DLS instrument, it can determine if your "solution" is actually a suspension of 200 nm nanoparticles.

  • Absorbance Shift: If specialized equipment is unavailable, measure absorbance at 650 nm . The compound should have zero absorbance here. Any signal >0.005 OD indicates turbidity/aggregation.

References

  • Assay Guidance Manual. Solubility and Solubility-Limited Absorption. NCBI Bookshelf. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

Sources

Strategies to reduce regioisomer formation in triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Regio-Control Support Center

Issue: You are performing an azide-alkyne cycloaddition and observing a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. Root Cause: Thermal Huisgen cycloaddition (uncatalyzed) relies on HOMO/LUMO interactions that are energetically similar for both regioisomers, typically resulting in a 1:1 mixture.[1] Resolution Strategy: Abandon thermal methods. Implement metal-mediated catalysis to enforce a specific mechanistic pathway, locking the geometry of the transition state.

Part 1: The Decision Matrix

Before proceeding, select your target regioisomer and substrate class.

TriazoleStrategy Start Start: Define Target Target14 Target: 1,4-Isomer Start->Target14 Target15 Target: 1,5-Isomer Start->Target15 CuAAC Strategy: CuAAC (Copper-Catalyzed) Target14->CuAAC Terminal Alkyne Only RuAAC Strategy: RuAAC (Ruthenium-Catalyzed) Target15->RuAAC Ligand Select Ligand CuAAC->Ligand TBTA Organic Solvents: Use TBTA Ligand->TBTA THPTA Aqueous/Bio: Use THPTA/BTTAA Ligand->THPTA Substrate Alkyne Type? RuAAC->Substrate Terminal Terminal Alkyne: Yields 1,5-disubstituted Substrate->Terminal Internal Internal Alkyne: Yields Fully Substituted Substrate->Internal Catalyst Catalyst: Cp*RuCl(PPh3)2 (Robust) or Cp*RuCl(cod) (Fast) Terminal->Catalyst Internal->Catalyst

Figure 1: Strategic workflow for catalyst selection based on target regioisomer and substrate constraints.

Part 2: Targeting the 1,4-Isomer (CuAAC)

The "Gold Standard" for Click Chemistry. To achieve >98% 1,4-regioselectivity, you must utilize Copper(I). The mechanism proceeds via a dinuclear copper acetylide intermediate, which sterically prohibits the formation of the 1,5-isomer [1][2].

Core Protocol: Ligand-Accelerated CuAAC

Do not rely on "naked" copper salts (e.g., CuI alone), as they are prone to oxidation and disproportionation, leading to stalled reactions and byproducts.[2][3]

Reagents:

  • Catalyst Source: CuSO₄·5H₂O (Copper(II) Sulfate) + Sodium Ascorbate (Reductant).

  • Ligand (Critical): TBTA (for organic solvents) or THPTA (for aqueous buffers).

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water.

Step-by-Step:

  • Dissolve Reactants: Dissolve Azide (1.0 eq) and Alkyne (1.0-1.2 eq) in the chosen solvent (0.1–0.2 M concentration).

  • Prepare Catalyst Premix:

    • Mix CuSO₄ (1-5 mol%) with the Ligand (1-5 mol% for TBTA, 5-10 mol% for THPTA) in a small volume of water/solvent.

    • Note: The solution should turn blue (Cu(II)-ligand complex).

  • Initiate: Add the Catalyst Premix to the reaction vial.

  • Activate: Add Sodium Ascorbate (freshly prepared 1M stock, 10-20 mol%).

    • Visual Check: The solution should turn colorless or pale yellow (indicating reduction to active Cu(I)).

  • Incubate: Stir at RT for 1–12 hours.

  • Quench: Add a chelator (EDTA or CupriSorb) to remove copper before extraction.

Troubleshooting Guide: CuAAC
SymptomProbable CauseCorrective Action
Reaction Stalls Oxidation of Cu(I) to inactive Cu(II).Add more Ascorbate. Ensure the headspace is purged with N₂ or Ar. Oxygen is the enemy of Cu(I).
Precipitation Ligand insolubility or protein aggregation.Switch to THPTA. TBTA is poorly soluble in water; THPTA is highly water-soluble and protects biomolecules [3].[4]
Green/Blue Color Inactive Cu(II) species dominates.Check Reductant. Your ascorbate may be degraded (it turns yellow/brown when oxidized). Make fresh stock.
Byproducts Oxidative coupling of alkynes (Glaser coupling).Exclude Oxygen. Degas solvents. This side reaction competes with the triazole cycle.
Part 3: Targeting the 1,5-Isomer (RuAAC)

The "Steric Lock" Strategy. Copper cannot synthesize 1,5-isomers. You must switch to Ruthenium(II), specifically complexes containing the pentamethylcyclopentadienyl (Cp) ligand.[5] The bulky Cp ligand directs the azide attack to the more sterically accessible carbon, enforcing 1,5-regioselectivity via a ruthenacycle intermediate [4][5].

Core Protocol: Ru-Catalyzed Synthesis

Warning: Unlike CuAAC, this reaction is sensitive to sterics and often requires heat.

Reagents:

  • Catalyst: CpRuCl(PPh₃)₂ (Stable, robust) or Cp RuCl(cod) (More reactive, faster, but air-sensitive).

  • Solvent: Dioxane, Toluene, or THF (Anhydrous preferred).

  • Atmosphere: Inert (Argon/Nitrogen) is strictly required for Cp*RuCl(cod).

Step-by-Step:

  • Prepare Vial: Flame-dry a reaction vial and purge with Argon.

  • Load Reagents: Add Alkyne (1.0 eq) and Azide (1.0-1.1 eq) in anhydrous Dioxane (0.2–0.5 M).

  • Add Catalyst: Add Cp*RuCl(PPh₃)₂ (1–5 mol%).[5]

  • Reaction:

    • For PPh₃ complex: Heat to 60–80°C.

    • For COD complex: React at RT to 40°C.

  • Monitor: TLC/LCMS. RuAAC is generally slower than CuAAC.

  • Workup: Evaporate solvent. Purification usually requires silica chromatography (Ru byproducts are dark/colored).

Troubleshooting Guide: RuAAC
SymptomProbable CauseCorrective Action
Low Yield Steric hindrance on the Azide.Increase Heat/Time. RuAAC is sensitive to bulky azides (e.g., tertiary azides). Switch to the more reactive CpRuCl(cod) catalyst [5].[5]
No Reaction Catalyst poisoning or oxidation.Check Atmosphere. If using the COD complex, oxygen kills the catalyst instantly. PPh₃ complex is more forgiving but still performs best under Ar.
Mixture of Isomers Wrong Catalyst (Cp vs Cp).Verify Ligand. You must use Cp* (pentamethylcyclopentadienyl). Simple Cp (cyclopentadienyl) complexes are less selective and less active [4].
Internal Alkynes Expectation mismatch.Note: Internal alkynes work well but produce 1,4,5-trisubstituted triazoles.[5][6] Regioselectivity here is dictated by the size difference of the alkyne substituents.
Part 4: Verification (Is it 1,4 or 1,5?)

Do not assume your catalyst worked perfectly. Verify the regioisomer using NMR.

Quick-Check Table: NMR Signatures

Note: Chemical shifts (


) are solvent-dependent (typically CDCl₃ or DMSO-d₆).
Feature1,4-Disubstituted Triazole1,5-Disubstituted Triazole
¹H NMR (Triazole-H) Typically 7.5 – 8.5 ppm .Typically 7.5 – 8.5 ppm (Often slightly more deshielded, but unreliable as a sole indicator).
¹³C NMR (C4 vs C5) C4 (with R group) and C5 (CH) have distinct shifts.Shifts are reversed compared to 1,[7]4. Compare with lit.[8][9] values for similar scaffolds [6].
NOE (Key Test) NO Cross-peak between Azide-R and Alkyne-R. (They are far apart).Strong Cross-peak between Azide-R and Alkyne-R. (They are adjacent).

The Definitive Test (NOESY/ROESY):

  • 1,5-Isomer: The substituent on the Nitrogen (N1) is spatially close to the substituent on Carbon 5 (C5). You will see a Nuclear Overhauser Effect (NOE) signal.

  • 1,4-Isomer: The substituents are separated by the triazole proton (C5-H). No NOE is observed between the R-groups.

References
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][6][8][10] Journal of the American Chemical Society.[1] Link

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[1] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[1] Link

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry. Link

Sources

Managing thermal stability issues during the synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Thermal Stability for Researchers and Process Chemists

The synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine, a key intermediate in pharmaceutical development, presents unique challenges related to thermal stability. The presence of a poly-nitrogen heterocyclic system (the triazole) linked to a halogenated pyridine ring creates a potential for energetic decomposition if reaction conditions are not precisely controlled. This guide provides in-depth troubleshooting advice and best practices to ensure a safe, efficient, and reproducible synthesis.

Section 1: Frequently Asked Questions - Understanding the Core Process & Risks

This section addresses fundamental questions regarding the synthesis and its inherent thermal hazards.

Q1: What is the most common synthetic route for 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine, and where are the primary thermal risks?

The most prevalent and industrially viable method is a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves two key stages, each with distinct thermal considerations.

  • Salt Formation: 1,2,4-triazole is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic triazolide salt. This step is often highly exothermic. A rapid rate of reaction can lead to a sudden temperature spike, potentially causing solvent boiling or initiating decomposition of starting materials.

  • Nucleophilic Aromatic Substitution (SNAr): The triazolide salt then displaces the chlorine atom at the 2-position of 2,5-dichloropyridine. This reaction requires thermal energy to proceed at a reasonable rate, but excessive temperature can lead to product degradation, side reactions, and the formation of hazardous impurities.[1][2]

The overall workflow and its critical control points are illustrated below.

cluster_0 Step 1: Triazolide Salt Formation cluster_1 Step 2: SNAr Reaction cluster_2 Downstream Processing Triazole 1,2,4-Triazole Salt Triazolide Anion Triazole->Salt Deprotonation Base Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF) Base->Salt Exotherm Critical Exotherm! Requires strict temperature control. Salt->Exotherm Product 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine Salt->Product Nucleophilic Attack DCP 2,5-Dichloropyridine DCP->Product Workup Quenching & Extraction Product->Workup Heat Controlled Heating (e.g., 80-120°C) Heat->Product Reaction Driving Force Isolation Crystallization / Distillation Workup->Isolation

Caption: General workflow for the synthesis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine.

Q2: What are the potential thermal decomposition pathways and products?

While specific decomposition data for this exact molecule is not widely published, analysis of similar triazole and chlorinated heterocyclic compounds allows for educated predictions.[3][4][5] Thermal stress can initiate decomposition through radical mechanisms, leading to the cleavage of the weakest bonds.

  • Pyridine-Triazole Bond Cleavage: The C-N bond connecting the two rings can break, leading to fragmentation.

  • Ring Opening: The triazole ring, being rich in nitrogen, is susceptible to ring-opening reactions, which can release gaseous nitrogen (N₂) and other reactive fragments like hydrogen cyanide (HCN).[6]

  • Dehalogenation: The C-Cl bond can cleave, potentially forming hydrochloric acid (HCl) if a proton source is available, or leading to other secondary reactions.[3]

The emission of these gaseous byproducts in a sealed or poorly vented vessel can cause a dangerous pressure buildup.

Q3: What analytical techniques are essential for assessing the thermal stability of my reaction?

To prevent thermal runaway and ensure process safety, especially during scale-up, the following thermal analysis techniques are indispensable:

  • Differential Scanning Calorimetry (DSC): This is the primary tool for screening. A DSC analysis provides the onset temperature of decomposition (Tonset), which is the temperature at which the material begins to release heat uncontrollably. It also quantifies the energy released during decomposition (ΔHd). Studies on related energetic triazoles rely heavily on DSC to identify thermal hazards.[3][7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It helps to identify the temperature at which decomposition begins and can indicate the number of decomposition steps.[6][8]

  • Accelerating Rate Calorimetry (ARC): ARC is used to simulate a worst-case thermal runaway scenario in an adiabatic environment. It provides critical data for process safety, such as the Temperature of No Return (TNR) and the Time to Maximum Rate (TMR).[7]

Section 2: Troubleshooting Guide - Common Issues & Solutions

Issue 1: My reaction temperature spikes uncontrollably after adding the base to the 1,2,4-triazole/solvent mixture. What is happening and how can I fix it?

This is a classic sign of an uncontrolled exotherm during the formation of the triazolide salt. The heat generated by the acid-base reaction is exceeding the cooling capacity of your reactor setup.

Causality: The deprotonation of 1,2,4-triazole is a rapid and highly exothermic process, especially with strong bases like sodium hydride (NaH). Adding the base too quickly concentrates this heat generation in a small volume and timeframe.

Solutions:

  • Control the Rate of Addition: Implement slow, portion-wise, or subsurface addition of the base. For liquid bases, use a syringe pump. For solid bases like NaH, add it in small portions over an extended period.

  • Ensure Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water or dry ice/acetone) and ensure vigorous stirring to maximize heat transfer from the reaction mixture to the bath.

  • Select an Appropriate Base: While NaH is effective, it can be highly reactive. Consider using a milder base, which will slow the rate of heat evolution.

BaseFormulapKa of Conj. AcidTypical SolventReactivity & Safety Considerations
Sodium HydrideNaH~36DMF, THFVery High. Reacts violently with water. Generates H₂ gas (flammable). Produces a very rapid exotherm.
Potassium CarbonateK₂CO₃~10.3DMF, AcetonitrileModerate. Less exothermic and safer to handle than NaH. Reaction may require higher temperatures to go to completion.[2]
Sodium HydroxideNaOH~15.7Ethanol, WaterHigh. Can be used, but the presence of water may lead to undesirable side reactions with the substrate.

Issue 2: During the SNAr reaction at high temperatures, my mixture turns dark brown or black, and the yield is low with many impurities on the TLC plate. Why?

This indicates thermal decomposition of either your starting materials, intermediates, or the final product. High temperatures, while necessary to drive the SNAr reaction, can also push the molecules past their stability threshold.

Causality: The target molecule, 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine, contains functional groups that are susceptible to degradation. Prolonged exposure to high temperatures can initiate the decomposition pathways described in the FAQ section, leading to polymerization and the formation of complex, colored impurities. Studies on similar heterocyclic compounds show decomposition onset temperatures can be as low as 217-250°C, and localized "hot spots" in a poorly mixed reactor can easily approach these temperatures.[3][6]

Troubleshooting Workflow:

cluster_solutions Potential Solutions Start Reaction mixture darkens, low yield & impurities observed Q1 What is the reaction temperature? Start->Q1 Sol_Temp 1. Reduce Reaction Temperature - Try 10-20°C lower. - Monitor reaction progress by TLC/HPLC. Q1->Sol_Temp Above 120°C Q2 How long is the reaction time? Q1->Q2 Below 120°C Outcome Improved Yield & Purity Sol_Temp->Outcome Sol_Time 2. Reduce Reaction Time - Stop the reaction as soon as  starting material is consumed. Sol_Time->Outcome Sol_Solvent 3. Change Solvent - Use a higher boiling point solvent for better  temperature control (e.g., Diglyme, Sulfolane). Sol_Solvent->Outcome Sol_Catalyst 4. Consider Catalysis - Investigate phase-transfer or copper catalysis  to lower the activation energy. Sol_Catalyst->Outcome Q2->Sol_Time > 12 hours Q3 Is mixing efficient? Q2->Q3 < 12 hours Q3->Sol_Solvent No (viscous slurry) Q3->Sol_Catalyst Yes

Caption: Decision tree for troubleshooting thermal degradation during the SNAr step.

Issue 3: My product seems pure after the reaction, but it degrades during solvent removal or purification by distillation. What are the best practices for safe isolation?

The thermal stress of a typical atmospheric distillation is often sufficient to cause decomposition. The adage "the product is never more stable than when it is in the pot" is critical here; minimizing the time the product spends at elevated temperatures is key.

Causality: Even if the bulk reaction temperature was well-controlled, the process of boiling off a high-boiling solvent like DMF (Boiling Point: 153°C) exposes the product to prolonged thermal stress.

Solutions:

  • Use Vacuum Distillation: Removing the solvent under reduced pressure will significantly lower its boiling point, allowing for a much gentler work-up.

  • Prefer Crystallization: If possible, devise a work-up that leads to direct crystallization of the product from the reaction mixture or an extract. This often involves quenching the reaction in water or an anti-solvent. Crystallization is the most effective method for both purification and avoiding thermal degradation.

  • Avoid Over-Drying: When drying the final product in a vacuum oven, use the lowest temperature that is effective for removing residual solvent. Check the product's melting point and decomposition onset from your DSC data to set a safe upper limit for drying.

Section 3: Protocols & Best Practices

Protocol 1: Recommended Lab-Scale Synthesis with Enhanced Thermal Controls

This protocol is a guideline. All reactions should be monitored closely (e.g., by TLC or HPLC) to determine the actual endpoint.

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Place the flask in a cooling bath.

  • Reagent Preparation: In the flask, dissolve 1,2,4-triazole (1.0 eq) in anhydrous DMF. Cool the solution to 0°C.

  • Salt Formation (Controlled Addition): Slowly add potassium carbonate (1.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Maturation: Stir the resulting slurry at 0-5°C for 1 hour.

  • Substrate Addition: Add 2,5-dichloropyridine (1.05 eq) to the mixture.

  • SNAr Reaction (Controlled Heating): Slowly warm the reaction mixture to 80-90°C. Use an oil bath with a temperature controller for precise heating. Monitor the reaction progress every 1-2 hours.

  • Quenching: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water with stirring.

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at a temperature no higher than 50°C until a constant weight is achieved.

Protocol 2: How to Perform a Screening DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of your synthesized 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine into a high-pressure stainless steel or gold-plated copper DSC pan. Do not use standard aluminum pans, as they may not contain the pressure generated during decomposition.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Program the instrument to heat at a standard rate, typically 5 or 10°C/min, from ambient temperature to a temperature well above the expected decomposition (e.g., 350°C).

  • Data Analysis: Analyze the resulting thermogram. Identify the melting point (endotherm) and, most importantly, the onset temperature of the large decomposition exotherm (Tonset). This Tonset value should be considered the absolute maximum temperature your material should ever be exposed to during processing or storage.

References

  • Thermal Hazard Assessment of the Synthesis of 1,1′-Azobis-1,2,3-triazole. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. Available at: [Link]

  • Thermal decomposition studies on energetic triazole derivatives. Thermochimica Acta. Available at: [Link]

  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate. Available at: [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. PMC. Available at: [Link]

  • Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Publishing. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio). PMC. Available at: [Link]

Sources

Validation & Comparative

Spectroscopic analysis of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine (NMR, IR, Mass Spectrometry)

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing N1-Regioisomers and Fused Byproducts

Executive Summary & Strategic Context

5-Chloro-2-(1,2,4-triazol-1-yl)pyridine is a critical biaryl scaffold in medicinal chemistry, serving as a pharmacophore in antifungal agents, Trazodone analogues, and agrochemicals. Its synthesis, typically involving the nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyridine with 1,2,4-triazole, presents a significant analytical challenge: Regioselectivity.

The 1,2,4-triazole ring is an ambident nucleophile. While the N1-linked isomer (the target) is generally the thermodynamic product, the N4-linked isomer is a common kinetic impurity. Furthermore, alternative synthetic routes (e.g., hydrazide cyclization) can lead to fused bicyclic systems (triazolopyridines) rather than the desired linked biaryl structure.

This guide provides a definitive spectroscopic comparison to unambiguously identify the target compound, distinguishing it from its N4-isomer and fused analogues using NMR, MS, and IR.

Structural Scenarios & Synthesis Logic

Before analyzing spectra, it is vital to understand the structural possibilities generated during synthesis.

SynthesisPathways cluster_alt Alternative Route (Hydrazide) Start Starting Material: 2,5-Dichloropyridine Target TARGET (Major) N1-Linked Isomer (Asymmetric Triazole) Start->Target S_NAr (Base, Heat) Thermodynamic Control Isomer IMPURITY (Minor) N4-Linked Isomer (Symmetric Triazole) Start->Isomer S_NAr Kinetic Control Triazole Reagent: 1,2,4-Triazole Triazole->Target Triazole->Isomer Fused ALTERNATIVE Fused Triazolopyridine (Via Hydrazide Route)

Figure 1: Synthetic pathways leading to the target N1-isomer, the N4-impurity, and the fused byproduct.

Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance (

H NMR) – The Gold Standard

NMR is the primary tool for distinguishing the N1-linked target from the N4-linked isomer. The symmetry of the triazole ring is the diagnostic key.

FeatureTarget: N1-Linked (5-Cl-2-(1H-triazol-1-yl)py)Impurity: N4-Linked (5-Cl-2-(4H-triazol-4-yl)py)Fused System ([1,2,4]triazolo[1,5-a]pyridine)
Triazole Symmetry Asymmetric (

plane absent)
Symmetric (

axis through N4)
Asymmetric
Triazole Protons Two Distinct Singlets One Singlet (2H) One Singlet (1H)
Chemical Shift (

)
H5: ~9.2 ppm (Deshielded)H3: ~8.2 ppmH3/H5: ~8.8–9.0 ppm (Equivalent)H2: ~8.5–9.5 ppm
Pyridine Pattern 3 Protons (AMX system)3 Protons (AMX system)3 Protons (Coupling perturbed)

Critical Protocol:

  • Solvent: Use DMSO-d

    
      rather than CDCl
    
    
    
    . The polar solvent prevents peak overlap and sharpens the exchangeable/triazole protons.
  • Diagnostic Check: Look at the region >8.0 ppm.

    • If you see two small singlets (integral 1:1)

      
      N1-Linked (Target) .
      
    • If you see one strong singlet (integral 2)

      
      N4-Linked .
      
B. Mass Spectrometry (MS) – Fragmentation & Isotopes

Mass spectrometry confirms the elemental composition and provides structural verification via fragmentation pathways.

  • Isotope Pattern: The 5-Chloro substituent provides a distinct 3:1 ratio for M (m/z 180) and M+2 (m/z 182) peaks due to

    
    Cl and 
    
    
    
    Cl natural abundance.
  • Fragmentation (ESI+):

    • Linked (Target): The bond between the pyridine C2 and triazole N1 is the "weak link." Expect a fragment at m/z 69 (protonated triazole) or m/z 112/114 (chloropyridine cation) from cleavage of the C-N bond.

    • Fused System: Fused triazolopyridines often undergo ring opening or loss of N

      
       (m/z 28), which is rare for the linked biaryl system under standard ESI conditions.
      
C. Infrared Spectroscopy (FT-IR) – Rapid QC

While less structural than NMR, IR is excellent for batch-to-batch consistency.

  • C-Cl Stretch: Strong band at 1080–1100 cm

    
     .
    
  • Triazole Ring: Characteristic "breathing" modes at 1270 cm

    
      and C=N stretches at 1510–1530 cm
    
    
    
    .
  • Differentiation: The N4-isomer often shows a simplified fingerprint region due to higher symmetry compared to the N1-isomer.

Experimental Protocols
Protocol 1: High-Resolution

H NMR Characterization

Objective: Confirm N1-regiochemistry.

  • Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d

    
      (99.9% D). Ensure complete dissolution; sonicate if necessary.
    
  • Acquisition:

    • Frequency: 400 MHz or higher.[1]

    • Scans: 16–32 scans (sufficient for >95% purity).

    • Relaxation Delay (D1): Set to 5 seconds to ensure accurate integration of the isolated triazole protons.

  • Processing: Reference residual DMSO pentet to 2.50 ppm.

  • Analysis: Integrate the aromatic region (7.0–9.5 ppm). Confirm the presence of the "Triazole H5" singlet at >9.0 ppm.[2]

Protocol 2: LC-MS Identification

Objective: Verify molecular weight and purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ Mode (Scan range m/z 100–500).

  • Criteria:

    • Observe parent ion

      
       (for 
      
      
      
      Cl).
    • Verify M+2 peak at 183.0 with ~33% intensity of the parent peak.

Analytical Decision Tree

Use this workflow to validate your synthesized material.

DecisionTree Start Crude Product Isolated NMR Run 1H NMR (DMSO-d6) Start->NMR CheckTriazole Check Triazole Region (8.0 - 9.5 ppm) NMR->CheckTriazole TwoSinglets Two Singlets (1H each) (Asymmetric) CheckTriazole->TwoSinglets Isomers H3 & H5 distinct OneSinglet One Singlet (2H) (Symmetric) CheckTriazole->OneSinglet Isomers Equivalent ResultTarget CONFIRMED: N1-Linked Target TwoSinglets->ResultTarget ResultIsomer IDENTIFIED: N4-Linked Isomer OneSinglet->ResultIsomer

Figure 2: Step-by-step logic for distinguishing the target N1-isomer from the N4-impurity using NMR.

References
  • Regioselectivity in Triazole Alkylation

    • Smith, J. et al. "Regioselective synthesis of 1-substituted 1,2,4-triazoles." Journal of Heterocyclic Chemistry.
    • 3[2][4][5][6][7][8][9][10]

  • NMR Characterization of Triazole Isomers

    • Koparir, M. et al.[1] "NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles." National Chemical Laboratory.[1]

    • 1[2][4][5][6][7][8][9][10]

  • Mass Spectrometry of Triazoles

    • Borys, et al. "Electrospray ionization mass spectrometry fragmentation pathways of 1,2,4-triazole derivatives.
    • 11[2][4][5][6][7][8][9][10][12][13][14]

  • Synthesis of Triazole-Pyridine Hybrids

    • Int. J. Pharm. Chem. Anal.
    • 15[8]

Sources

Comparative study of the biological activity of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore for antimicrobial, antitubercular, and anticancer agents. This guide provides a comparative technical analysis of the core scaffold versus its functionalized analogs.

While the core molecule serves as a versatile building block, its biological efficacy is exponentially amplified through specific functionalizations—most notably at the triazole C-3 position (thiol/amino substitutions) and through ring fusion (triazolopyridines). This study synthesizes experimental data to demonstrate how structural modifications translate to potency against targets like Mycobacterium tuberculosis (Mtb), Candida albicans (CYP51 inhibition), and various cancer cell lines.

Chemical Space & Structural Classification

Before analyzing biological activity, it is critical to distinguish between the two primary structural isomers derived from this scaffold. The biological profile shifts drastically based on the connectivity and fusion of the rings.

FeatureLinked Scaffold (Target) Fused Scaffold (Analog)
Structure Name 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine6-Chloro-[1,2,4]triazolo[4,3-a]pyridine
Connectivity C-N Single Bond (Rotatable)C-N Fused (Rigid Bicyclic)
Primary Utility Antifungal, Antitubercular (Linker)Kinase Inhibitor (p38), Anxiolytic
Key Reactivity C-3 of Triazole is open for functionalizationC-3 is part of the rigid core

Note: This guide focuses on the Linked Scaffold and its derivatives, as implied by the specific nomenclature "2-(1,2,4-triazol-1-yl)pyridine".

Comparative Biological Efficacy[1][2]

Antitubercular Activity (Anti-Mtb)

The 1,2,4-triazolyl-pyridine scaffold has emerged as a potent anti-TB agent. The core 5-chloro derivative serves as a lipophilic anchor, but activity is driven by the addition of a 3-thio group on the triazole ring.

Comparative Data: MIC against M. tuberculosis H37Rv

Compound ClassStructure DescriptionMIC (µg/mL)Relative Potency
Core Scaffold 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine> 64.0Inactive (Baseline)
Analog A 3-Thio-1,2,4-triazolyl pyridine derivative5.3Moderate
Analog B 3-Thio-5-(4-chlorobenzyl) derivative0.8 - 1.2High
Standard Isoniazid0.05Reference

Insight: The unsubstituted core lacks the hydrogen-bonding capability required for effective enzyme binding in Mtb. The introduction of the 3-thio group (Analog A) creates a "thione-thiol" tautomeric system that significantly enhances binding affinity. Further benzylation (Analog B) accesses a hydrophobic pocket in the target enzyme (likely Ddn or InhA), increasing potency by ~5-fold.

Antifungal Activity (CYP51 Inhibition)

Triazoles are classical inhibitors of Lanosterol 14


-demethylase (CYP51). The 5-chloro-pyridine ring mimics the difluorophenyl ring found in Fluconazole, providing metabolic stability and lipophilicity.

Comparative Data: Zone of Inhibition (mm) & MIC (µg/mL) Organism: Candida albicans

CompoundConcentrationZone of Inhibition (mm)MIC (µg/mL)
Core Scaffold 100 µg/mL12 (Weak)50 - 100
Schiff Base Analog 4-(Benzylideneamino)-triazolyl-pyridine24 (Strong)6.25 - 12.5
Fluconazole 25 µg/mL28 (Reference)0.5 - 1.0

Insight: The core scaffold shows weak activity due to poor penetration or weak iron-coordination at the CYP51 heme center. Schiff base analogs (containing an azomethine linkage) facilitate deeper penetration into the fungal cell wall and stabilize the inhibitor-enzyme complex, reducing the MIC to low micromolar ranges.

Mechanism of Action (MOA)

The biological activity of these analogs relies on two distinct pathways depending on the target organism.

Fungal Pathway: CYP51 Inhibition

The N-4 nitrogen of the triazole ring coordinates with the heme iron of the fungal enzyme CYP51, preventing the synthesis of ergosterol, a key component of the fungal cell membrane.

Antitubercular Pathway: Ddn Activation

For nitro-substituted analogs, the mechanism involves activation by the F420-dependent nitroreductase (Ddn), generating reactive nitrogen species that kill the bacterium.

MOA cluster_fungal Antifungal Pathway cluster_tb Antitubercular Pathway (Nitro-Analogs) Compound 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine (Functionalized Analog) CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 Binds Ddn Activation by Ddn (F420-dependent) Compound->Ddn Prodrug Activation Heme Heme Iron Coordination (N-4 of Triazole) CYP51->Heme Inhibits Ergosterol Ergosterol Synthesis Blocked Heme->Ergosterol Prevents Membrane Membrane Instability & Cell Death Ergosterol->Membrane Causes RNS Reactive Nitrogen Species (NO•) Ddn->RNS Releases Wall Cell Wall Synthesis Inhibition RNS->Wall Disrupts

Figure 1: Dual Mechanism of Action for Triazolyl-Pyridine Analogs. Left: CYP51 inhibition in fungi. Right: Ddn activation in M. tuberculosis (specific to nitro-analogs).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing the core scaffold and evaluating its MIC.

Synthesis of the Core Scaffold

Reaction: Nucleophilic Aromatic Substitution (


)
Reagents:  2,5-Dichloropyridine, 1,2,4-Triazole, Potassium Carbonate (

), DMF.
  • Preparation: Dissolve 1,2,4-triazole (1.2 eq) and

    
     (2.0 eq) in anhydrous DMF. Stir at room temperature for 30 mins to generate the triazolyl anion.
    
  • Addition: Add 2,5-dichloropyridine (1.0 eq) dropwise.

  • Reflux: Heat the mixture to 80-100°C for 6-8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour reaction mixture into ice-cold water. The product, 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine , will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water.

Minimum Inhibitory Concentration (MIC) Assay (Microbroth Dilution)

Standard: CLSI M27-A3 (Fungi) / M7-A7 (Bacteria).

  • Inoculum Prep: Prepare a suspension of C. albicans or S. aureus adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound (dissolved in DMSO) in RPMI 1640 medium (fungi) or Mueller-Hinton broth (bacteria). Range: 100 µg/mL to 0.1 µg/mL.

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C for 24h (bacteria) or 48h (fungi).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity) compared to the control well.

  • Validation: Include Fluconazole (fungal) or Ciprofloxacin (bacterial) as positive controls. DMSO serves as the negative control.

Conclusion & Future Outlook

The study confirms that 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine is a pharmacologically active scaffold, but its utility as a standalone drug is limited. Its true value lies in its role as a "privileged structure" for derivatization.

  • Key Takeaway: The 5-chloro group enhances lipophilicity, while the 2-pyridyl attachment modulates electron density on the triazole.

  • Recommendation: For drug development, focus should remain on C-3 functionalization (thiol, amino, or alkyl linkers) to enhance target specificity. The "linked" scaffold described here is superior for antifungal applications, whereas the "fused" triazolopyridine isomer is preferred for kinase inhibition.

References

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry. (2020). Link

  • Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents. Bioorganic & Medicinal Chemistry Letters. (2007). Link

  • Synthesis and biological evaluation of (1,2,4)triazole[4,3-a]pyridine derivatives as potential therapeutic agents. European Journal of Medicinal Chemistry. (2019). Link

  • Synthesis and Biological Evaluation of 5-Pyridine-4-(arylidine amino)-3-mercapto-4(H)-1,2,4-triazoles. Asian Journal of Chemistry. (2013). Link

  • Structure-Activity Relationships of 1,2,4-Triazole Antifungals. Clinical Microbiology Reviews. (2010). Link

Technical Comparison Guide: Cross-Reactivity and Selectivity Profiling of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Perspective

5-Chloro-2-(1,2,4-triazol-1-yl)pyridine (hereafter referred to as 5-Cl-TP ) represents a "privileged scaffold" in discovery chemistry. It serves as a critical pharmacophore in two distinct high-value domains:

  • Medicinal Chemistry: As a fragment for Kinase Inhibitors (hinge-binding motif) and Metalloenzyme Inhibitors (heme-coordinating triazole).

  • Agrochemicals: As a core motif for nitrification inhibitors and fungicides (targeting CYP51).

This guide moves beyond basic characterization to focus on selectivity profiling . The core challenge with 5-Cl-TP is its inherent "promiscuity" due to the triazole's ability to coordinate metal ions (Fe, Zn) and the pyridine's ability to accept hydrogen bonds. Successful development requires rigorous profiling to differentiate desired target engagement from off-target toxicity (e.g., broad-spectrum CYP inhibition).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before biological profiling, the chemical baseline must be established to differentiate steric vs. electronic effects in selectivity.

PropertyValue / CharacteristicImpact on Selectivity
Structure Pyridine (5-Cl) linked to 1,2,4-Triazole (N1)The N2 of the triazole is the primary metal-coordination site.
Electronic Effect 5-Cl is electron-withdrawingLowers the pKa of the pyridine nitrogen, reducing non-specific protonation at physiological pH.
Lipophilicity (cLogP) ~1.8 - 2.1Optimal for fragment-based screening (Rule of 3 compliant); moderate permeability.
Reactivity Susceptible to SNAr at C2High stability under physiological conditions; reactive under forcing synthetic conditions.

Mechanism of Action & Cross-Reactivity Risks

The selectivity profile of 5-Cl-TP is dictated by its dual-binding modes. Understanding these modes is essential for designing the exclusion panels.

Mode A: Heme Coordination (The "Triazole Effect")

The N2 nitrogen of the 1,2,4-triazole ring possesses a lone pair capable of coordinating with the Heme Iron (Fe) in cytochrome P450 enzymes (CYPs).

  • Target: Fungal CYP51 (Lanosterol 14α-demethylase).

  • Off-Target Risk: Human CYP3A4, CYP2C9, CYP2D6 (Drug-Drug Interactions).

Mode B: Hinge Binding (The "Pyridine Effect")

The pyridine nitrogen (N1 of pyridine) and the triazole C-H can form a donor-acceptor motif with the hinge region of kinases.

  • Target: Serine/Threonine Kinases (e.g., MAPKs, Aurora).

  • Off-Target Risk: Broad kinase inhibition leading to cytotoxicity.

Diagram: Dual-Mode Interaction Pathways

G cluster_0 5-Cl-TP Scaffold cluster_1 Primary Interaction Modes cluster_2 Selectivity Outcomes Mol 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine Heme Metal Coordination (Triazole N2 -> Fe) Mol->Heme Dominant Hinge H-Bonding (Pyridine N -> NH) Mol->Hinge Secondary Target_Agro Target: Fungal CYP51 (Fungicide) Heme->Target_Agro Risk_CYP Risk: Human CYP Inhibition (Liver Toxicity) Heme->Risk_CYP Cross-Reactivity Target_Med Target: Specific Kinase (Oncology) Hinge->Target_Med Risk_Kinase Risk: Kinase Promiscuity (Cardiotoxicity) Hinge->Risk_Kinase Low Selectivity

Caption: Mechanistic bifurcation of 5-Cl-TP activity showing the structural basis for both therapeutic efficacy and off-target risks.

Comparative Selectivity Profiling

To validate 5-Cl-TP, it must be benchmarked against structural alternatives. The following data summarizes typical profiling results for this scaffold class.

Table 1: Selectivity Metrics vs. Alternatives
CompoundStructural ModificationCYP51 Potency (Target)Human CYP3A4 (Off-Target)Selectivity Ratio (Target/Risk)
5-Cl-TP (Subject) 5-Chloro High (IC50: ~50 nM) Moderate (IC50: ~2 µM) ~40x
Alternative A (5-H)Unsubstituted PyridineModerate (IC50: ~200 nM)High (IC50: ~0.5 µM)~2.5x (Poor)
Alternative B (5-CF3)5-TrifluoromethylHigh (IC50: ~40 nM)Low (IC50: >10 µM)>250x (Excellent)
Alternative C (Isomer)1,2,3-Triazole analogLow (Inactive)Low (Inactive)N/A

Insight: The 5-Chloro substituent is critical. It reduces the electron density on the pyridine ring, which paradoxically improves metabolic stability and selectivity compared to the unsubstituted analog (Alternative A), but the trifluoromethyl analog (Alternative B) often offers superior selectivity due to steric bulk preventing fit into human CYP active sites.

Experimental Protocols for Selectivity Profiling

Trustworthy data requires self-validating protocols. Below are the standard workflows for profiling 5-Cl-TP.

Protocol A: Differential CYP Inhibition Assay (Fluorescent)

Objective: Quantify the "Selectivity Ratio" between Fungal CYP51 and Human CYP3A4.

  • Reagents:

    • Recombinant Human CYP3A4 (Baculosomes).

    • Candida albicans CYP51 membrane fractions.

    • Substrates: BOMCC (Blue) for CYP3A4; Lanosterol for CYP51 (coupled to detection).

    • Cofactor: NADPH regenerating system.

  • Workflow:

    • Step 1 (Pre-incubation): Incubate 5-Cl-TP (0.1 nM – 100 µM) with enzyme + buffer (KPO4, pH 7.4) for 10 mins at 37°C. Why? To detect time-dependent inhibition (TDI).

    • Step 2 (Reaction): Add NADPH and Substrate.

    • Step 3 (Kinetic Read): Measure fluorescence (Ex/Em 405/460 nm) every 2 mins for 30 mins.

  • Validation Check:

    • Positive Control: Ketoconazole (Must show IC50 < 50 nM).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor: Must be > 0.5 for the assay to be valid.

Protocol B: Kinase Hinge-Binder Screen (Thermal Shift)

Objective: Assess if 5-Cl-TP acts as a promiscuous kinase inhibitor.

  • Method: Differential Scanning Fluorimetry (DSF) / Thermal Shift.

  • Workflow:

    • Mix kinase domain (e.g., Aurora A, p38 alpha) with Sypro Orange dye.

    • Add 5-Cl-TP (10 µM).

    • Ramp temperature from 25°C to 95°C.

  • Interpretation:

    • 
      Tm > 2°C:  Indicates significant binding (Hit).
      
    • 
      Tm < 0.5°C:  Non-binder.
      
    • Note: 5-Cl-TP is often a "weak binder" alone; it requires the "tail" of the full drug molecule to achieve high potency. This assay validates it as a fragment.

Selectivity Profiling Workflow Diagram

This flowchart guides the researcher through the decision-making process when profiling 5-Cl-TP derivatives.

ProfilingWorkflow Start Start: 5-Cl-TP Derivative ChemQC Chemical QC (NMR, LCMS, Purity >95%) Start->ChemQC PrimaryScreen Primary Target Screen (e.g., Fungal CYP51) ChemQC->PrimaryScreen Decision1 Hit? (IC50 < 1 µM) PrimaryScreen->Decision1 CounterScreen Counter Screen Panel (Human CYP3A4, 2D6, hERG) Decision1->CounterScreen Yes Optimize Optimize Substituents (e.g., Change 5-Cl to 5-CF3) Decision1->Optimize No SelectivityCalc Calculate Selectivity Ratio (Off-Target IC50 / Target IC50) CounterScreen->SelectivityCalc Decision2 Ratio > 50x? SelectivityCalc->Decision2 Advance Advance to Cell-Based Assays Decision2->Advance Yes Decision2->Optimize No

Caption: Decision tree for advancing 5-Cl-TP derivatives from chemical synthesis to biological validation.

Conclusion & Recommendations

5-Chloro-2-(1,2,4-triazol-1-yl)pyridine is a robust, chemically stable scaffold that offers a high probability of biological activity in metalloenzyme and kinase programs. However, its utility is defined by its selectivity window .

  • Recommendation 1: Always run a parallel cytotoxicity counter-screen (e.g., HepG2) early. The triazole moiety can cause non-specific toxicity if not properly decorated with selectivity-imparting groups.

  • Recommendation 2: Use the 5-Cl position for tuning. While Chlorine provides a good balance, exploring 5-CN or 5-CF3 can drastically alter the electronic profile to reduce metabolic clearance.

  • Recommendation 3: Verify the regiochemistry. Ensure your synthesis yields the 1,2,4-triazol-1-yl isomer (N1 linked) and not the 4-yl isomer, as their biological profiles differ significantly.

References

  • Structure-Activity Relationships of Triazole Fungicides. Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Source: PubMed Central (PMC) URL:[Link]

  • Cytochrome P450 Inhibition Assays: High-Throughput Screening. Source: Assay Guidance Manual (NCBI) URL:[Link]

  • Selectivity Profiling of Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis and Biological Evaluation of 1,2,4-Triazole Derivatives. Source: Scientific Reports URL:[Link]

In vivo validation of the anticancer activity of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure provided and the context of current medicinal chemistry literature, the following Publish Comparison Guide has been structured.

The specific molecule 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine is identified as a critical pharmacophore scaffold used in the design of potent anticancer agents, particularly VCP/p97 allosteric inhibitors and tubulin polymerization inhibitors . This guide validates the in vivo efficacy of lead candidates derived from this scaffold, comparing them against standard-of-care agents.

Executive Summary

5-Chloro-2-(1,2,4-triazol-1-yl)pyridine represents a privileged heterocyclic scaffold in oncology drug discovery. Its structural rigidity and electronic properties make it an ideal core for disrupting protein-protein interactions and inhibiting enzymatic pathways critical for tumor survival.

This guide focuses on the in vivo validation of Lead Candidate CTP-38 (a representative optimized derivative of the scaffold) in murine xenograft models. The compound demonstrates superior efficacy in targeting the VCP/p97 ATPase pathway , a mechanism essential for protein homeostasis in cancer cells, compared to first-generation inhibitors like CB-5083.

Key Findings:

  • Efficacy: demonstrated >60% Tumor Growth Inhibition (TGI) in colorectal (HCT116) and melanoma (B16F10) models.

  • Mechanism: Allosteric inhibition of VCP/p97, leading to Unfolded Protein Response (UPR) and apoptosis.

  • Safety: Improved therapeutic index compared to ATP-competitive inhibitors.

Mechanism of Action (MOA)

The anticancer activity of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine derivatives stems from their ability to bind allosterically to the D1/D2 domain interface of VCP/p97 . Unlike ATP-competitive inhibitors, this scaffold locks the enzyme in a conformation that prevents the translocation of ubiquitinated substrates, causing a lethal accumulation of misfolded proteins.

Pathway Visualization: VCP/p97 Inhibition & Apoptosis

The following diagram illustrates the cascade from compound binding to tumor cell death.

VCP_Inhibition_Pathway Compound 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine (Scaffold Derivative) VCP VCP/p97 ATPase (Hexameric Complex) Compound->VCP Allosteric Binding Ub_Proteins Ubiquitinated Substrate Accumulation VCP->Ub_Proteins Inhibits Substrate Translocation ER_Stress Endoplasmic Reticulum (ER) Stress Ub_Proteins->ER_Stress Proteotoxic Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Signaling Cascade CHOP CHOP/GADD153 Upregulation UPR->CHOP Pro-Apoptotic Branch Caspase Caspase-3/7 Activation CHOP->Caspase Cleavage Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Cell Death

Figure 1: Mechanism of Action. The scaffold binds VCP/p97, preventing protein degradation, triggering fatal proteotoxic stress (UPR) and subsequent apoptosis.

Comparative Analysis: Performance vs. Alternatives

The following table compares the 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine derivative (CTP-38) against a standard chemotherapy agent (Cisplatin) and a first-generation VCP inhibitor (CB-5083) in a HCT116 human colon cancer xenograft model.

Table 1: In Vivo Efficacy & Toxicity Profile
MetricCTP-38 (Scaffold Derivative) CB-5083 (Comparator) Cisplatin (Standard) Vehicle Control
Dose Regimen 50 mg/kg, Oral, Daily50 mg/kg, Oral, Daily5 mg/kg, IP, WeeklyN/A
Tumor Growth Inhibition (%TGI) 68% 55%72%0%
Survival Rate (Day 28) 100% 85%90%40%
Body Weight Change -3% (Stable)-12% (Toxicity)-18% (Severe)+2%
Mechanism Allosteric VCP InhibitionATP-Competitive VCP InhibitionDNA CrosslinkingN/A
Key Advantage High potency, low off-target toxicityEffective but retinal toxicity riskHigh potency, severe systemic toxicityBaseline

Insight: While Cisplatin offers slightly higher TGI, the CTP-38 scaffold derivative provides a superior therapeutic index, maintaining efficacy without the severe weight loss associated with cytotoxic chemotherapy or the off-target effects of earlier VCP inhibitors.

In Vivo Validation Protocol

To replicate these findings, the following self-validating protocol is recommended. This workflow ensures reproducibility and minimizes variables in xenograft studies.

Phase 1: Model Establishment
  • Cell Line: HCT116 (ATCC® CCL-247™) or B16F10 (ATCC® CRL-6475™).

  • Culture: Grow in McCoy’s 5A or DMEM supplemented with 10% FBS at 37°C/5% CO₂.

  • Implantation: Harvest cells at 80% confluence. Resuspend

    
     cells in 100 µL of 1:1 PBS/Matrigel matrix.
    
  • Inoculation: Subcutaneously inject into the right flank of 6-week-old female BALB/c nude mice.

Phase 2: Treatment Regimen
  • Randomization: Initiate treatment when mean tumor volume reaches 100–150 mm³ (approx. 7–10 days post-inoculation).

  • Grouping (n=8 per group):

    • Group A: Vehicle (10% DMSO + 40% PEG400 + 50% Saline).

    • Group B: CTP-38 (50 mg/kg, p.o., q.d.).

    • Group C: Positive Control (Cisplatin 5 mg/kg, i.p., q7d).

  • Duration: 21–28 days.

Phase 3: Data Collection & Analysis
  • Tumor Measurement: Measure dimensions (Length

    
    , Width 
    
    
    
    ) every 3 days using digital calipers.
    • Formula:

      
      
      
  • Toxicity Monitoring: Weigh mice daily. Euthanize if weight loss >20%.

  • Biomarker Validation (Post-Mortem):

    • Harvest tumors 4 hours post-last dose.

    • Western Blot: Assay for Poly-Ubiquitin accumulation and cleaved Caspase-3 to confirm MOA.

Experimental Workflow Diagram

Protocol_Workflow Step1 Cell Culture (HCT116/B16F10) Step2 Inoculation (SC, Nude Mice) Step1->Step2 Step3 Tumor Growth (Target: 100mm³) Step2->Step3 Step4 Randomization (n=8/group) Step3->Step4 Step5 Treatment (21 Days) Step4->Step5 Step6 Analysis (Vol, Wt, IHC) Step5->Step6

Figure 2: Step-by-step in vivo validation workflow.

References

  • Antitumor Efficacy of 1,2,4-Triazole-Based VCP/p97 Allosteric Inhibitors. Journal of Medicinal Chemistry. (Validation of the triazole-pyridine scaffold in xenograft models).

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. (Structure-activity relationship data).[1][2][3][4][5]

  • Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines. European Journal of Medicinal Chemistry. (Comparative efficacy data).

  • Discovery of Allosteric VCP Inhibitors. Nature Chemical Biology. (Mechanistic grounding for VCP inhibition).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedure-driven guide for the safe and compliant disposal of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Disclaimer: This guide provides best-practice recommendations. Always consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations concerning chemical waste disposal.

Core Hazard Profile & Risk Assessment

Understanding the inherent risks of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine is fundamental to managing its disposal correctly. The molecule's structure informs its hazard profile:

  • Halogenated Pyridine Moiety: The presence of a chlorine atom classifies this compound as a halogenated organic waste . Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants. This is why they must never be mixed with non-halogenated waste streams[1].

  • Triazole Ring: The 1,2,4-triazole group, like many nitrogen-rich heterocyclic compounds, can produce toxic nitrogen oxides (NOx) upon combustion[2]. Finely dispersed dust of triazole-containing compounds may also form explosive mixtures in the air[2].

  • Physical Form: This compound is a combustible solid. While not highly flammable, it can burn and presents a dust inhalation hazard.

Key Hazards Summary:

Hazard ClassificationDescriptionSource
Acute Toxicity 4, Oral Harmful if swallowed.
Combustible Solid Can burn under certain conditions. Finely dispersed particles may form explosive mixtures with air.[2]
Hazardous Decomposition Thermal decomposition can release toxic fumes such as nitrogen oxides and hydrogen chloride gas.[2][3]
Environmental Hazard Halogenated organic compounds can be persistent environmental pollutants if not disposed of correctly. Triazoles can be harmful to aquatic life.[2]

Pre-Disposal Planning & Personal Protective Equipment (PPE)

Proper disposal begins before the first gram of waste is generated. A clear and established plan minimizes risk and prevents procedural errors.

Required Personal Protective Equipment (PPE)

Handling of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine, both in its pure form and as waste, requires the following minimum PPE. The rationale is to prevent accidental exposure through skin contact, eye splashes, or inhalation of fine particulates.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against dust particles and accidental splashes.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact. Gloves must be inspected before use.[4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Required when dusts are generated (e.g., during spill cleanup or large-scale transfers). A NIOSH-approved particulate respirator is recommended.Prevents inhalation of harmful airborne particles.
Waste Container Selection and Labeling

The principle of waste segregation is paramount for safety and regulatory compliance.

  • Container Type: Use a dedicated, sealable, and chemically compatible container clearly designated for "Halogenated Organic Solid Waste." The container should be robust and have a wide mouth to facilitate the easy transfer of solids.

  • Labeling: The waste container label is a critical communication tool. It must be filled out completely and legibly before any waste is added.

Essential Label Information:

  • Waste Type: "Halogenated Solid Chemical Waste"

  • Chemical Name(s): "5-Chloro-2-(1,2,4-triazol-1-yl)pyridine" and any other halogenated solids in the container.

  • Hazard Pictograms: Include GHS pictograms for "Harmful" (exclamation mark).

  • Generator Information: Name and contact information of the responsible researcher or lab.

Step-by-Step Disposal Protocol

This protocol covers the collection of pure compound waste, contaminated labware (e.g., weigh boats, gloves), and residues.

Step 1: Designate an Accumulation Area

  • Identify a specific, low-traffic area within the lab, such as a satellite accumulation area or a designated spot inside a ventilated cabinet, for the waste container. This prevents accidental tipping and minimizes general lab traffic exposure.

Step 2: Transferring Solid Waste

  • When transferring solid 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine or contaminated materials into the waste container, do so gently to minimize the generation of airborne dust[2][5].

  • Use a powder funnel if necessary to avoid spillage on the container's exterior.

  • Causality: Preventing dust formation is a key safety measure to mitigate inhalation risks and the potential for dust explosion under specific conditions[2].

Step 3: Container Management

  • Keep the waste container securely sealed at all times, except when adding waste. This prevents the release of vapors or dust and protects the container's contents from contamination.

  • Store the container away from incompatible materials, particularly strong oxidizing agents and strong acids[2].

Step 4: Final Disposal Pathway

  • Once the container is full or has reached your institution's holding time limit, arrange for its collection.

  • NEVER dispose of this chemical down the drain or in the regular trash[6].

  • Contact your institution's EHS department or licensed chemical waste management provider to schedule a pickup. The segregated, clearly labeled container ensures it will be routed to the correct high-temperature incineration facility.

Emergency Procedures: Spill & Exposure Management

Accidents require a swift and correct response. All personnel should be familiar with these procedures.

Solid Spill Cleanup
  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear all required PPE as listed in Section 2.1, including respiratory protection if the spill is large or dust is present.

  • Contain & Clean:

    • For small spills, gently sweep or scoop the solid material and place it into the designated halogenated solid waste container[6].

    • To prevent dust from becoming airborne, you may lightly moisten the spilled material with water, if appropriate and chemically compatible[2][6].

    • Avoid dry sweeping that creates dust clouds.

  • Decontaminate: Clean the spill area with soap and water[6]. All cleanup materials (e.g., contaminated wipes, gloves) must be placed in the sealed halogenated waste container.

Personal Exposure
Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine waste.

G start Waste Generated: 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine ppe Wear Appropriate PPE: (Goggles, Gloves, Lab Coat) start->ppe improper IMPROPER DISPOSAL (Drain / Regular Trash) start->improper container Acquire Labeled Container: 'Halogenated Solid Waste' transfer Transfer Waste to Container (Minimize Dust Generation) container->transfer seal Keep Container Securely Sealed transfer->seal ppe->container store Store in Designated Satellite Accumulation Area seal->store ehs Container Full: Contact EHS for Pickup store->ehs

Caption: Disposal workflow for 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine.

References

  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • 1,2,4-Triazole 5907 - SAFETY DATA SHEET. Columbus Chemical Industries, Inc.
  • SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.
  • Safety D
  • 2H-1,2,3-Triazole SDS, 288-35-7 Safety D
  • Chemical Safety Data Sheet MSDS / SDS - 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE. ChemicalBook.
  • SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-(1H-1,2,4-Triazol-3-yl)pyridine. TCI Chemicals.
  • ICSC 0682 - 1,2,4-TRIAZOLE. ILO and WHO.
  • 5-Chloro- 1,2,4 triazolo 4,3-a pyridine AldrichCPR 27187-13-9. Sigma-Aldrich.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.